Lsd1-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]benzamide |
InChI |
InChI=1S/C16H16N2O/c17-15-10-14(15)11-6-8-13(9-7-11)18-16(19)12-4-2-1-3-5-12/h1-9,14-15H,10,17H2,(H,18,19)/t14-,15+/m0/s1 |
InChI Key |
FFYGOYSNGFPHEN-LSDHHAIUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of LSD1 Inhibitors
A Note on Lsd1-IN-12: Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound." This guide will, therefore, focus on the well-documented discovery and synthesis pathways of seminal and clinically relevant Lysine-Specific Demethylase 1 (LSD1) inhibitors to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction: LSD1 as a Therapeutic Target
Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By modulating histone methylation, LSD1 influences gene expression, and its dysregulation is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[1][2] LSD1 is frequently overexpressed in tumors, where it contributes to blocking cell differentiation and promoting proliferation, migration, and invasiveness.[3] This has established LSD1 as a compelling therapeutic target for cancer therapy.[3]
The Discovery of LSD1 Inhibitors: A Serendipitous Journey
The story of LSD1 inhibitors begins with tranylcypromine (TCP), a drug with a rich history.
-
Initial Synthesis and Repurposing: Tranylcypromine was first synthesized in 1948 as an analog of amphetamine.[4][5] It was initially investigated for purposes other than depression, but its potent inhibitory effects on monoamine oxidase (MAO) were discovered in 1959.[5] This led to its approval as an antidepressant in the early 1960s.[4][5]
-
A New Target Emerges: Decades later, the structural and mechanistic similarities between MAOs and the newly discovered LSD1 prompted researchers to investigate TCP as a potential LSD1 inhibitor.[6] These investigations confirmed that tranylcypromine inhibits LSD1, albeit with moderate potency, by forming an irreversible covalent adduct with the FAD cofactor.[3][4] This discovery opened a new avenue for anticancer drug development.[4]
-
The New Generation: The identification of TCP as an LSD1 inhibitor sparked extensive medicinal chemistry efforts to develop more potent and selective analogs.[3] This has led to the development of numerous tranylcypromine-based inhibitors with significantly improved potency and selectivity for LSD1 over MAOs, several of which have entered clinical trials, such as iadademstat (ORY-1001) and GSK-2879552.[1][3]
Synthesis Pathway of Tranylcypromine-Based LSD1 Inhibitors
The synthesis of tranylcypromine and its derivatives is a key area of research. While specific, proprietary synthesis pathways for clinical candidates are often not fully disclosed, the general approach for creating these molecules is understood. The core structure is the 2-phenylcyclopropylamine scaffold of tranylcypromine.[3] Medicinal chemists have systematically modified this scaffold to enhance potency and selectivity.[3]
Below is a generalized workflow for the discovery and optimization of such inhibitors.
Caption: Generalized workflow for the discovery of tranylcypromine-based LSD1 inhibitors.
Mechanism of Action
Tranylcypromine-based inhibitors are typically irreversible, mechanism-based inhibitors that target the FAD cofactor essential for LSD1's catalytic activity.
-
The inhibitor, resembling the natural substrate, enters the LSD1 active site.
-
The amine oxidase activity of LSD1 initiates the oxidation of the inhibitor.
-
This process leads to the formation of a reactive intermediate.
-
The intermediate then forms a stable, covalent bond with the FAD cofactor, rendering the enzyme inactive.
This irreversible inhibition leads to the accumulation of methylated histones, such as H3K4me2, at LSD1 target genes, which can induce differentiation in cancer cells.[7]
References
- 1. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 5. Tranylcypromine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 6. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Mechanism of Action of Lsd1-IN-12 on LSD1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation. By removing methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9), LSD1 modulates gene expression. Its activity is implicated in a wide array of cellular processes, including differentiation, proliferation, and tumorigenesis. Consequently, LSD1 has emerged as a promising therapeutic target in oncology. Lsd1-IN-12 is a potent inhibitor of LSD1, and this document provides a comprehensive technical overview of its mechanism of action.
Core Mechanism of Action
This compound exerts its effects by directly inhibiting the demethylase activity of LSD1. The catalytic action of LSD1 involves the oxidation of the methylated lysine substrate, which is coupled to the reduction of the FAD cofactor. This compound, as an inhibitor, likely binds to the active site of LSD1, preventing the binding of its histone substrates. This inhibition leads to an accumulation of methylated H3K4 and H3K9 at the promoters and enhancers of target genes, thereby altering their transcriptional status. The functional consequences of this compound-mediated LSD1 inhibition include the reactivation of tumor suppressor genes and the repression of oncogenes, ultimately leading to anti-proliferative effects in cancer cells.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The equilibrium inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme.
| Target | Ki (µM) |
| LSD1 | 1.1 |
| LSD2 | 61 |
| MAO-A | 2.3 |
| MAO-B | 3.5 |
Data sourced from publicly available information.
Signaling Pathways
The inhibition of LSD1 by this compound has been shown to impact key cellular signaling pathways that are frequently dysregulated in cancer.
LSD1 and the Wnt/β-catenin Signaling Pathway
LSD1 has been implicated in the regulation of the Wnt/β-catenin signaling pathway. By inhibiting LSD1, this compound can lead to the upregulation of Wnt pathway antagonists, such as Dickkopf-1 (DKK1), resulting in the destabilization of β-catenin and the downregulation of Wnt target genes involved in cell proliferation and survival.[1]
References
The Biological Activity of Lsd1-IN-12 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lsd1-IN-12, also known as HCI-2509 or SP2509, is a potent, reversible, and non-competitive small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator frequently overexpressed in a variety of cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells, summarizing its mechanism of action, quantitative efficacy, and effects on key signaling pathways. Detailed experimental protocols for assays commonly used to characterize this compound are also provided, along with visual representations of its molecular interactions and experimental workflows.
Introduction to this compound
This compound is a benzohydrazide-based compound that selectively inhibits the enzymatic activity of LSD1, a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4 and H3K9).[1][2] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, a mark associated with active gene transcription, thereby derepressing tumor suppressor genes.[2] Its anti-cancer properties have been demonstrated in a range of cancer types, including neuroblastoma, lung cancer, and renal cancer.
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays across various cancer cell lines.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound
| Assay Type | Target | IC50 | Cell Line(s) / Conditions | Reference(s) |
| Biochemical Assay | LSD1 | ~13 nM | In vitro enzyme assay | [3][4] |
| Cell Viability Assays | ||||
| Lung Cancer (NSCLC) | LSD1 | 0.3 - 5 µM | A549, H460, H1975, PC9 | [1][5] |
| Neuroblastoma | LSD1 | High nM - Low µM | NGP, LAN5, SK-N-SH, SH-SY5Y | [2] |
| Endometrial Cancer | LSD1 | ~0.3 - 2.5 µM | [3] | |
| Breast Cancer | LSD1 | ~0.3 - 2.5 µM | [3] | |
| Colorectal Cancer | LSD1 | ~0.3 - 2.5 µM | [3] | |
| Pancreatic Cancer | LSD1 | ~0.3 - 2.5 µM | [3] | |
| Prostate Cancer | LSD1 | ~0.3 - 2.5 µM | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action that involves the modulation of several key signaling pathways.
Core Mechanism: LSD1 Inhibition
The primary mechanism of this compound is the direct inhibition of the LSD1 enzyme. This leads to an accumulation of mono- and di-methylated H3K4 at the promoter and enhancer regions of target genes, resulting in the reactivation of their expression.
Figure 1: Core mechanism of this compound action.
Modulation of Key Cancer-Related Pathways
This compound has been shown to impact several critical signaling pathways involved in cancer cell proliferation, survival, and differentiation.
-
p53 Pathway Activation: Treatment with this compound leads to the induction of the p53 gene expression signature, a critical tumor suppressor pathway.[1][2]
-
MYCN Signature Disruption: In neuroblastoma, this compound disrupts the transcriptional signature of MYCN, a key oncogenic driver.[1][2]
-
Downregulation of Anti-Apoptotic Proteins: this compound has been observed to downregulate the expression of the anti-apoptotic proteins Bcl-2 and Mcl-1, thereby promoting apoptosis.
-
Interference with EGFR Signaling: In non-small cell lung cancer, this compound has been shown to impede downstream signaling of the Epidermal Growth Factor Receptor (EGFR).[5]
References
- 1. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. xcessbio.com [xcessbio.com]
- 4. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-12: A Potent Inhibitor of Histone H3K4 Demethylation - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), the first identified histone demethylase, plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks generally associated with active gene transcription. Its role in oncogenesis has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of Lsd1-IN-12, a potent inhibitor of LSD1, and its effect on H3K4 methylation. We will delve into its biochemical activity, the experimental protocols to assess its function, and its impact on key cellular signaling pathways.
Introduction to LSD1 and Histone H3K4 Methylation
Histone post-translational modifications are a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression. The methylation of histone H3 at lysine 4 is a dynamic process, with the levels of mono-, di-, and tri-methylation (H3K4me1, H3K4me2, and H3K4me3) correlating with different transcriptional states. LSD1, a flavin-dependent amine oxidase, specifically removes methyl groups from H3K4me1 and H3K4me2, leading to transcriptional repression.[1][2] However, LSD1 can also act as a transcriptional co-activator by demethylating H3K9me1/2 in the presence of the androgen receptor.[1] This dual functionality underscores the complexity of LSD1's role in cellular processes and its appeal as a therapeutic target.
This compound has emerged as a potent small molecule inhibitor of LSD1. Understanding its mechanism of action and its effects on histone methylation is crucial for its development as a potential therapeutic agent.
This compound: Biochemical Profile and Potency
This compound is a potent inhibitor of LSD1. Its inhibitory activity has been characterized against LSD1 and other related amine oxidases to determine its selectivity. The inhibitory constants (Ki) provide a quantitative measure of the inhibitor's potency.
| Target Enzyme | Kᵢ (μM) |
| LSD1 | 1.1[3] |
| LSD2 | 61[3] |
| MAO-A | 2.3[3] |
| MAO-B | 3.5[3] |
| Table 1: Inhibitory activity of this compound against LSD1 and other amine oxidases.[3] |
The data clearly indicates that this compound is significantly more potent against LSD1 compared to the closely related homolog LSD2 and the monoamine oxidases MAO-A and MAO-B, highlighting its selectivity.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on histone H3K4 methylation.
LSD1 Inhibition Assay (Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a substrate, leading to a colorimetric or fluorometric signal.
Materials:
-
Recombinant human LSD1 enzyme
-
This compound
-
H3K4me1/2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red (or other suitable HRP substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate (black, for fluorescence)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the recombinant LSD1 enzyme to each well, except for the negative control wells.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the demethylation reaction by adding the H3K4me1/2 peptide substrate to all wells.
-
Simultaneously, add the HRP and Amplex Red solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for Amplex Red).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Western Blot Analysis of Histone H3K4 Methylation
This technique is used to assess the global changes in H3K4 methylation levels within cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer
-
Histone extraction buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K4me1, anti-H3K4me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24-72 hours). Include a vehicle control.
-
Harvest the cells and perform histone extraction using an appropriate protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me1 or H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total histone H3.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the specific genomic loci where changes in H3K4 methylation occur upon treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and sonication buffers
-
Antibodies for immunoprecipitation (anti-H3K4me1, anti-H3K4me2, and IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents or library preparation kit for sequencing (ChIP-seq)
Procedure:
-
Treat cultured cells with this compound or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin overnight with specific antibodies (anti-H3K4me1, anti-H3K4me2) or a negative control (IgG).
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or perform high-throughput sequencing (ChIP-seq) to map the genome-wide distribution of the histone mark.
Signaling Pathways and Experimental Workflows
The inhibition of LSD1 by this compound can have profound effects on various cellular signaling pathways. Below are diagrams illustrating the core mechanism of LSD1 and the workflow for a typical experiment to assess the impact of this compound.
Caption: Mechanism of LSD1-mediated transcriptional repression and its inhibition by this compound.
Caption: A typical experimental workflow to study the effects of this compound on H3K4 methylation.
Inhibition of LSD1 has been shown to impact critical cancer-related signaling pathways, such as the PI3K/AKT and Notch pathways.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Expanding Epigenetic Landscape: A Technical Guide to the Non-Histone Targets of LSD1 and the Therapeutic Potential of Lsd1-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical regulator of gene expression through its demethylation of histone substrates. However, a growing body of evidence reveals that the functional repertoire of LSD1 extends beyond chromatin, encompassing a diverse array of non-histone protein targets. This expansion of the LSD1 interactome has significant implications for cellular processes ranging from cell cycle control and DNA damage response to signal transduction and metabolic regulation. The dysregulation of LSD1 activity is implicated in numerous pathologies, most notably cancer, making it a compelling target for therapeutic intervention.
Lsd1-IN-12 is a potent and specific inhibitor of LSD1's demethylase activity. Understanding its impact on the non-histone substrates of LSD1 is paramount for elucidating its full therapeutic potential and mechanism of action. This technical guide provides a comprehensive overview of the known non-histone targets of LSD1, the functional consequences of their demethylation, and the inferred effects of this compound. While direct quantitative proteomics data for this compound is not yet publicly available, this document synthesizes the current knowledge to guide future research and drug development efforts.
Core Concept: LSD1's Catalytic Action on Non-Histone Targets
LSD1 catalyzes the removal of mono- and di-methyl groups from lysine residues on its substrates. This post-translational modification can profoundly alter the target protein's stability, protein-protein interactions, subcellular localization, and enzymatic activity. By inhibiting this catalytic function, this compound is predicted to increase the methylation status of these non-histone targets, thereby reversing the functional consequences of LSD1-mediated demethylation.
Key Non-Histone Targets of LSD1
The following table summarizes the major non-histone proteins targeted by LSD1 and the documented effects of their demethylation. The "Predicted Effect of this compound" is inferred based on its inhibitory action on LSD1.
| Target Protein | Lysine Residue(s) | Effect of LSD1-Mediated Demethylation | Predicted Effect of this compound | References |
| p53 | K370 | Represses p53 transcriptional activity by preventing interaction with 53BP1.[1][2][3][4] | Increased p53 methylation, leading to enhanced transcriptional activity and pro-apoptotic function.[5] | [1][2][3][4][5] |
| DNMT1 | K142 (human) | Stabilizes DNMT1 protein by preventing its proteasomal degradation.[6][7] | Decreased DNMT1 stability, leading to global DNA hypomethylation.[8][9] | [6][7][8][9] |
| E2F1 | K185 | Stabilizes E2F1 protein, promoting cell cycle progression.[4][10][11] | Decreased E2F1 stability, leading to G1 cell cycle arrest.[10][11] | [4][10][11] |
| STAT3 | K140 | Demethylates STAT3, which can modulate its transcriptional activity.[12][13][14][15] | Increased STAT3 methylation, potentially altering the expression of STAT3 target genes.[12][13][14][15] | [12][13][14][15] |
| HIF-1α | K391 | Stabilizes HIF-1α protein under hypoxic conditions by inhibiting its degradation.[16][17][18][19][20][21] | Decreased HIF-1α stability, leading to reduced angiogenesis and tumor growth.[16][17][18][19][20] | [16][17][18][19][20][21] |
Signaling Pathways Modulated by LSD1's Non-Histone Activity
The interaction of LSD1 with its non-histone targets has far-reaching consequences on critical cellular signaling pathways. This compound, by modulating the methylation status of these key proteins, is poised to have a significant impact on these networks.
p53-Mediated Tumor Suppressor Pathway
LSD1 acts as a negative regulator of the p53 tumor suppressor. By demethylating p53, LSD1 represses its ability to activate target genes involved in apoptosis and cell cycle arrest.[1][2][3][4] Inhibition of LSD1 with this compound is expected to restore p53's tumor-suppressive functions.
HIF-1α and Angiogenesis Pathway
Under hypoxic conditions, a hallmark of the tumor microenvironment, LSD1 stabilizes the hypoxia-inducible factor 1-alpha (HIF-1α).[16][17][18][19][20][21] This stabilization promotes the transcription of genes involved in angiogenesis, a critical process for tumor growth and metastasis. This compound, by destabilizing HIF-1α, has the potential to be a potent anti-angiogenic agent.
Experimental Protocols
The identification and validation of non-histone targets of LSD1, and by extension the effects of inhibitors like this compound, rely on a combination of proteomic and molecular biology techniques. Below are detailed methodologies for key experiments.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Target Identification
This protocol outlines the steps to identify proteins that interact with LSD1, which may be potential substrates.
1. Cell Lysis and Protein Extraction:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or a vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate 1-2 mg of pre-cleared lysate with an anti-LSD1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer to remove non-specific binders.
3. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., 0.1 M glycine pH 2.5, followed by neutralization with 1 M Tris pH 8.5).
-
Reduce the eluted proteins with DTT and alkylate with iodoacetamide.
-
Perform in-solution or on-bead tryptic digestion overnight at 37°C.
-
Desalt the resulting peptides using C18 spin columns.
4. LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins and perform label-free or label-based quantification to determine proteins enriched in the LSD1 immunoprecipitation compared to the IgG control, and how this is affected by this compound treatment.
Western Blotting for Target Validation
This protocol is used to validate the interaction between LSD1 and a putative non-histone target and to assess changes in protein levels or methylation status upon this compound treatment.
1. Sample Preparation:
-
Prepare cell lysates as described in the IP-MS protocol.
-
For analyzing methylation status, use specific antibodies against the methylated form of the target protein.
2. SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein, its methylated form, or LSD1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The identification of a growing list of non-histone targets for LSD1 has significantly broadened our understanding of its cellular functions and its role in disease. While direct evidence for the specific non-histone interactome of this compound is still emerging, the wealth of data on LSD1's general non-histone substrates provides a strong foundation for predicting its molecular effects. The inhibition of LSD1's catalytic activity by this compound is anticipated to have profound consequences on key signaling pathways that are often dysregulated in cancer and other diseases.
Future research should focus on utilizing unbiased proteomic approaches, such as those outlined in this guide, to definitively identify the non-histone proteins whose methylation status is altered by this compound in various cellular contexts. Quantitative analysis of these changes, coupled with functional assays, will be crucial for fully elucidating the therapeutic mechanism of this promising inhibitor and for the development of novel, targeted therapies that exploit the expanding epigenetic landscape regulated by LSD1.
References
- 1. p53 is regulated by the lysine demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1 promotes prostate cancer reprogramming by repressing TP53 signaling independently of its demethylase function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53-Targeted LSD1 Functions in Repression of Chromatin Structure and Transcription In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclophosphamide perturbs cytosine methylation in Jurkat-T cells through LSD1-mediated stabilization of DNMT1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation | eLife [elifesciences.org]
- 10. Methylation-mediated regulation of E2F1 in DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LSD1 promotes S-phase entry and tumorigenesis via chromatin co-occupation with E2F1 and selective H3K9 demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversible methylation of promoter-bound STAT3 by histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LSD1 and CoREST2 Potentiate STAT3 Activity to Promote Enteroendocrine Cell Differentiation in Mucinous Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LSD1 and CoREST2 Potentiate STAT3 Activity to Promote Enteroendocrine Cell Differentiation in Mucinous Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methylation-dependent regulation of HIF-1α stability restricts retinal and tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of lysine-specific demethylase LSD1 induces senescence in Glioblastoma cells through a HIF-1α-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LSD1 demethylates HIF1α to inhibit hydroxylation and ubiquitin-mediated degradation in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of HIF-1α stability by lysine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-12 and Epithelial-Mesenchymal Transition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, where it often contributes to tumor progression, metastasis, and drug resistance.[3][4]
One of the key processes influenced by LSD1 in cancer is the epithelial-mesenchymal transition (EMT). EMT is a cellular program where epithelial cells lose their characteristic polarity and cell-cell adhesion, and acquire a mesenchymal phenotype with increased migratory and invasive properties. This transition is a crucial step in tumor invasion and metastasis.[3] LSD1 has emerged as a key mediator of EMT, primarily by repressing the expression of epithelial genes.[5]
This technical guide provides an in-depth overview of the role of the potent and selective LSD1 inhibitor, Lsd1-IN-12, in the context of EMT. While direct experimental data on this compound's effects on EMT are emerging, this guide consolidates the current understanding of how potent LSD1 inhibitors modulate this critical cellular process, offering a strong predictive framework for the actions of this compound.
This compound: A Potent and Selective LSD1 Inhibitor
This compound has been identified as a potent inhibitor of LSD1. Its inhibitory activity has been quantified, demonstrating selectivity for LSD1 over other related enzymes. The inhibitor constant (Ki) values for this compound are summarized in the table below.[6]
| Target | Kᵢ (μM) |
| LSD1 | 1.1 |
| LSD2 | 61 |
| MAO-A | 2.3 |
| MAO-B | 3.5 |
Table 1: Inhibitory activity of this compound against LSD1 and other monoamine oxidases. Data from MedchemExpress.[6]
The data indicates that this compound is significantly more potent against LSD1 compared to LSD2, MAO-A, and MAO-B, highlighting its potential as a selective tool compound and therapeutic agent for targeting LSD1-mediated pathologies.
The Role of LSD1 in Epithelial-Mesenchymal Transition
LSD1 primarily promotes EMT by acting as a transcriptional co-repressor for key epithelial genes. The most well-characterized mechanism involves the interaction of LSD1 with the Snail family of zinc-finger transcription factors (Snail and Slug).[6]
During EMT, transcription factors like Snail are upregulated. Snail, in turn, recruits LSD1 to the promoter regions of epithelial genes, most notably E-cadherin (CDH1).[4] E-cadherin is a crucial component of adherens junctions and a key gatekeeper of the epithelial phenotype. The LSD1-Snail complex then demethylates H3K4me1/2 at the E-cadherin promoter, leading to transcriptional repression and a subsequent decrease in E-cadherin protein levels. This loss of E-cadherin is a hallmark of EMT, resulting in the destabilization of cell-cell junctions and an increase in cellular motility.[7]
Quantitative Effects of LSD1 Inhibition on EMT Markers
While specific quantitative data for this compound's effect on EMT markers are not yet widely published, numerous studies have demonstrated the impact of other potent LSD1 inhibitors on these markers. This data provides a strong basis for predicting the effects of this compound. The following tables summarize the observed changes in epithelial and mesenchymal marker expression upon treatment with various LSD1 inhibitors.
Epithelial Markers:
| Cell Line | LSD1 Inhibitor | Concentration | Fold Change in E-cadherin mRNA | Fold Change in Occludin mRNA | Fold Change in Desmoplakin mRNA | Reference |
| Tet-21/N (Neuroblastoma) | Tranylcypromine (TCP) | Not Specified | ~2.5 | ~2.0 | ~2.0 | [5] |
| HCT116 (Colon Cancer) | Parnate | Not Specified | ~3.0 | ~1.5 | ~1.5 | [6] |
| Colo205 (Colon Cancer) | Parnate | Not Specified | ~2.0 | No significant change | No significant change | [6] |
| HTLA230 (Neuroblastoma) | Parnate | Not Specified | ~2.5 | ~2.0 | ~2.0 | [6] |
Table 2: Upregulation of epithelial markers upon treatment with LSD1 inhibitors.
Mesenchymal Markers:
| Cell Line | LSD1 Inhibitor | Concentration | Fold Change in Vimentin mRNA | Fold Change in N-cadherin mRNA | Fold Change in α-SMA mRNA | Reference |
| Tet-21/N (Neuroblastoma) | Tranylcypromine (TCP) | Not Specified | ~0.5 | No significant change | ~0.6 | [5] |
| HTLA230 (Neuroblastoma) | Parnate | Not Specified | ~0.4 | ~0.5 | Not Reported | [6] |
Table 3: Downregulation of mesenchymal markers upon treatment with LSD1 inhibitors.
These findings consistently demonstrate that inhibition of LSD1 leads to a reversal of the EMT phenotype, characterized by the re-expression of epithelial markers and the suppression of mesenchymal markers. It is highly probable that this compound, as a potent LSD1 inhibitor, will elicit similar effects.
Signaling Pathways Modulated by LSD1 in EMT
The central role of LSD1 in EMT is mediated through its integration into key signaling pathways that control gene expression. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: LSD1-Snail Signaling Pathway in EMT.
References
- 1. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Preclinical Efficacy of Lysine-Specific Demethylase 1 (LSD1) Inhibitors
Disclaimer: Information regarding a specific compound designated "Lsd1-IN-12" is not available in the public domain. This guide therefore summarizes the preclinical efficacy of several well-characterized inhibitors of Lysine-Specific Demethylase 1 (LSD1) to provide a comprehensive overview of the therapeutic potential of targeting this enzyme. The data presented is representative of the field and intended for researchers, scientists, and drug development professionals.
Introduction
Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3] By modulating histone methylation, LSD1 influences gene expression, impacting a wide range of cellular processes including differentiation, proliferation, and stem cell biology.[4][5] LSD1 is frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), prostate, and breast cancer, where its elevated activity is often associated with poor prognosis.[1][6][7] This has established LSD1 as a compelling therapeutic target in oncology.
This technical guide provides a summary of the preclinical data for several representative LSD1 inhibitors, detailing their in vitro and in vivo efficacy, experimental methodologies, and the signaling pathways they modulate.
Core Mechanism of LSD1 Action and Inhibition
LSD1 functions primarily as a transcriptional co-repressor when it demethylates H3K4me1/2, a mark associated with active enhancers and promoters.[3] It is a key component of several large protein complexes, including the CoREST and NuRD complexes, which are essential for its activity on nucleosomal substrates.[2][7] Conversely, in association with the androgen receptor (AR) or estrogen receptor (ER), LSD1 can act as a transcriptional co-activator by demethylating the repressive H3K9me1/2 mark.[5][8] LSD1 inhibitors can be broadly categorized as either irreversible (covalent) or reversible (non-covalent) binders to the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[4]
Data Presentation: In Vitro Efficacy of Representative LSD1 Inhibitors
The following tables summarize the in vitro activity of several preclinical and clinical-stage LSD1 inhibitors across various cancer cell lines.
Table 1: Biochemical and Cellular Activity of LSD1 Inhibitors
| Compound | Type | Target | IC₅₀ (Biochemical) | Cell Line | IC₅₀ (Cellular Proliferation) | Reference |
| HCI-2509 | Reversible | LSD1 | Not Reported | A549, PC9 (NSCLC) | 0.3 - 5 µM | [1][9] |
| SP-2509 | Reversible | LSD1 | 13 nM | OCI-AML3, MOLM13 (AML) | Not Reported | [10] |
| Pulrodemstat (CC-90011) | Reversible | LSD1 | 0.30 nM | Not Reported | Not Reported | [6] |
| Iadademstat (ORY-1001) | Irreversible | LSD1 | Not Reported | TC-32 (Ewing Sarcoma) | Potent inhibitor | [11] |
| Compound 9 | Covalent | LSD1 | 24.4 nM | Not Reported | Not Reported | [12] |
| Raloxifene | Reversible | LSD1 | 2.08 µM | Renal Cell Carcinoma | Suppresses proliferation | [13] |
Data Presentation: In Vivo Efficacy of Representative LSD1 Inhibitors
The in vivo efficacy of LSD1 inhibitors has been demonstrated in various preclinical cancer models.
Table 2: In Vivo Antitumor Activity of LSD1 Inhibitors
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| HCI-2509 | Lung Adenocarcinoma (LUAD) | Transgenic Mouse Models (EGFR or KRAS driven) | Not Specified | Significantly lower tumor formation and reduced tumor progression. | [1][9] |
| SP-2509 | Acute Myeloid Leukemia (AML) | NOD/SCID mice with OCI-AML3 or MOLM13 cells | 25 mg/kg, b.i.w., IP | Improved survival compared to vehicle control. | [10] |
| Iadademstat (ORY-1001) | Small-Cell Lung Cancer (SCLC) | Patient-Derived Xenograft (PDX) | Not Specified | Antitumor efficacy demonstrated. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate LSD1 inhibitor efficacy.
1. Cell Proliferation Assay (MTT/WST-1 Assay)
-
Objective: To determine the effect of an LSD1 inhibitor on the growth of cancer cell lines.
-
Method:
-
Cancer cells (e.g., A549, PC9 for NSCLC) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the LSD1 inhibitor (e.g., HCI-2509) for a specified period (e.g., 48-72 hours).[1]
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well and incubated for 2-4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
-
2. Western Blot Analysis for Histone Methylation
-
Objective: To confirm the on-target effect of the LSD1 inhibitor by measuring changes in histone methylation marks.
-
Method:
-
Cells are treated with the LSD1 inhibitor for a defined period.
-
Nuclear proteins are extracted and quantified.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.[15]
-
The membrane is blocked and then incubated with primary antibodies specific for H3K4me1, H3K4me2, and total Histone H3 (as a loading control).[15]
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) system and quantified.[15] An increase in H3K4me1/2 levels indicates LSD1 inhibition.
-
3. In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of an LSD1 inhibitor in a living organism.
-
Method:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human cancer cells (e.g., MOLM13 for AML).[10]
-
Once tumors are established, mice are randomized into treatment and vehicle control groups.
-
The LSD1 inhibitor (e.g., SP-2509) is administered via a clinically relevant route (e.g., intraperitoneal injection) at a specified dose and schedule.[10]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
-
Efficacy is assessed by comparing tumor growth inhibition or survival rates between the treated and control groups.[10]
-
Signaling Pathways Modulated by LSD1 Inhibition
Preclinical studies have shown that LSD1 inhibition affects multiple signaling pathways critical for cancer cell survival and proliferation.
-
EGFR Signaling: In lung adenocarcinoma, inhibition of LSD1 with HCI-2509 has been shown to interfere with EGFR downstream signaling, impacting cell cycle and proliferation.[1]
-
PI3K/Akt/mTOR Pathway: LSD1 can regulate the PI3K/Akt/mTOR pathway, and its inhibition can lead to decreased cell survival and proliferation in various cancers.
-
Notch Signaling: LSD1 has been reported to be an integral component of the Notch-activating complex. Inhibition of LSD1 can downregulate the expression of proteins in the Notch signaling pathway.
-
Immune Checkpoint Regulation: Emerging evidence suggests that LSD1 inhibition can enhance antitumor immunity by modulating the expression of immune checkpoint molecules like PD-L1.[8]
References
- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 7. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ORYZON Reports Financial Results and Corporate Update for [globenewswire.com]
- 15. Polyamine analogues modulate gene expression by inhibiting Lysine-Specific Demethylase 1 (LSD1) and altering chromatin structure in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Lsd1-IN-12: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lsd1-IN-12, a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), in various cell-based assays. The following sections detail the mechanism of action, key signaling pathway interactions, and step-by-step protocols for assessing the biological effects of this compound in cancer cell lines.
Introduction to this compound
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By demethylating H3K4me1/2, LSD1 is primarily associated with transcriptional repression, while its activity on H3K9me1/2 can lead to transcriptional activation. LSD1 is overexpressed in a wide range of human cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate, and breast cancer, making it a promising therapeutic target.[1][2][3] this compound is a small molecule inhibitor designed to specifically target the catalytic activity of LSD1.
Mechanism of Action and Signaling Pathways
This compound inhibits the demethylase activity of LSD1, leading to an increase in the global levels of mono- and di-methylated H3K4 (H3K4me1/me2), which are marks of active transcription. This epigenetic reprogramming can induce the expression of tumor suppressor genes and differentiation-associated genes that are silenced in cancer cells.
LSD1 is known to be involved in several key cancer-related signaling pathways:
-
Notch Signaling Pathway: LSD1 can positively regulate the Notch signaling pathway. Inhibition of LSD1 has been shown to decrease the expression of Notch pathway components such as Notch1, Notch3, and the downstream target Hes1.[3][4]
-
PI3K/Akt/mTOR Signaling Pathway: Inhibition of LSD1 can also lead to the downregulation of key proteins in the PI3K/Akt/mTOR pathway, including PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR).[3][4]
The diagrams below illustrate the proposed mechanism of action and the experimental workflow for evaluating this compound.
Caption: Mechanism of this compound action in the nucleus.
Caption: General experimental workflow for cell-based assays.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various LSD1 inhibitors in different cancer cell lines. While specific IC50 values for this compound are not extensively published, the data for other potent LSD1 inhibitors provide a reference for expected efficacy.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| ORY-1001 | MV4-11 | Acute Myeloid Leukemia | Sub-nanomolar | [2] |
| HCI-2509 | A549 | Lung Adenocarcinoma | ~0.3-5 | |
| HCI-2509 | PC9 | Lung Adenocarcinoma | ~0.3-5 | |
| SP-2577 | TC-32 | Ewing Sarcoma | 3.3 ± 0.7 | [5] |
| CC-90011 | TC-32 | Ewing Sarcoma | 36 ± 23 | [5] |
| CC-90011 | U2OS | Osteosarcoma | 47 ± 11 | [5] |
| ORY-1001 | TC-32 | Ewing Sarcoma | 178 ± 38 | [5] |
| ORY-1001 | U2OS | Osteosarcoma | 346 ± 3 | [5] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML, A549 for lung cancer)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. It is recommended to start with a concentration range of 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 72 to 96 hours.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot for Histone H3K4me2 Levels
This protocol is to assess the in-cell activity of this compound by measuring the levels of its direct substrate, H3K4me2.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-Total Histone H3 (loading control), anti-LSD1
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24 to 48 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein lysates by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel (a 15% gel is recommended for histone separation).[5]
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-H3K4me2 at 1:1000, anti-Total H3 at 1:5000) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL detection reagent and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize the H3K4me2 signal to the Total Histone H3 signal.
-
Flow Cytometry for Myeloid Differentiation Markers (CD11b and CD86)
This protocol is for evaluating the ability of this compound to induce differentiation in leukemia cells, such as the THP-1 cell line.
Materials:
-
Leukemia cell line (e.g., THP-1)
-
Complete RPMI-1640 medium
-
This compound
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD11b, anti-CD86, and corresponding isotype controls
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Culture THP-1 cells in suspension.
-
Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 48 to 96 hours.
-
-
Antibody Staining:
-
Harvest approximately 1 x 10⁶ cells per sample by centrifugation.
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the recommended dilution of anti-CD11b and anti-CD86 antibodies (and isotype controls in separate tubes).
-
Incubate for 30 minutes on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Analyze the percentage of CD11b-positive and CD86-positive cells and the mean fluorescence intensity (MFI) for each marker.
-
Compare the expression levels in this compound-treated cells to the vehicle control. An increase in the expression of these markers is indicative of myeloid differentiation.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physiology.elte.hu [physiology.elte.hu]
- 7. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-12 (HCI-2509) Treatment in Lung Adenocarcinoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is an epigenetic enzyme that is frequently overexpressed in lung adenocarcinoma (LUAD), the most common subtype of non-small cell lung cancer (NSCLC).[1][2] High LSD1 expression is associated with increased malignancy and poor prognosis.[1] Consequently, LSD1 has emerged as a promising therapeutic target for the treatment of LUAD.
This document provides detailed application notes and protocols for the use of the reversible LSD1 inhibitor, Lsd1-IN-12, also known as HCI-2509 , SP2509 , or LSD1-C12 , in lung adenocarcinoma cell lines. HCI-2509 has been shown to effectively inhibit the growth of LUAD cells both in vitro and in vivo, irrespective of the underlying driver mutations such as KRAS or EGFR.[1][2][3] The primary mechanism of action involves the induction of cell cycle arrest and the inhibition of cell invasion.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of HCI-2509 in Lung Adenocarcinoma Cell Lines
The half-maximal inhibitory concentration (IC50) values of HCI-2509 were determined in various human lung adenocarcinoma cell lines, demonstrating broad efficacy across different genetic backgrounds.
| Cell Line | Driver Mutation(s) | IC50 (µM) | Reference |
| PC9 | EGFR p.ΔE746-750 | ~1-5 | [1] |
| H1975 | EGFR p.L858R, p.T790M | ~1-5 | [1] |
| A549 | KRAS p.G12S | ~1-5 | [1] |
| H3122 | EML4-ALK | ~1-5 | [1] |
| H358 | KRAS p.G12C | ~0.3-5 | [2][4] |
| H460 | KRAS p.Q61H | ~0.3-5 | [2][4] |
Note: The IC50 values were determined after a 5-day treatment period.
Table 2: Cellular Effects of HCI-2509 Treatment in Lung Adenocarcinoma Cells
Treatment with HCI-2509 leads to significant changes in cell cycle progression and invasion capacity.
| Parameter | Cell Line(s) | Treatment Concentration | Effect | Reference |
| Cell Cycle | PC9, A549 | 1-5 µM | G0/G1 and G2/M phase arrest | [1] |
| Cell Invasion | PC9, A549 | 1-5 µM | ~50% reduction | [1] |
| Histone Methylation | PC9, A549 | 1-5 µM | Increased H3K4me2 and H3K9me2 | [1] |
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human lung adenocarcinoma cell lines (e.g., PC9, H1975, A549, H3122).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare a stock solution of HCI-2509 (e.g., 10 mM in DMSO). Store at -20°C. Dilute to the desired final concentrations in culture medium immediately before use.
Cell Viability Assay (MTT or similar)
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of HCI-2509 (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 5 days.
-
On day 5, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using a non-linear regression analysis.
Western Blot Analysis
-
Seed cells in 6-well plates and treat with HCI-2509 or vehicle control for 48-72 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LSD1, H3K4me2, H3K9me2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Treat cells with HCI-2509 or vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Cell Invasion Assay (Transwell)
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed serum-starved cells in the upper chamber in a serum-free medium containing HCI-2509 or vehicle control.
-
Add a medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells in several microscopic fields.
Visualizations
Caption: Proposed signaling pathway of this compound (HCI-2509) in lung adenocarcinoma.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. xcessbio.com [xcessbio.com]
Application Notes and Protocols for LSD1 Inhibitor Lsd1-IN-12 in Transgenic Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are compiled based on existing research on Lysine-Specific Demethylase 1 (LSD1) inhibitors. While Lsd1-IN-12 is a known LSD1 inhibitor, specific, detailed protocols for its application in transgenic mouse models are not extensively documented in publicly available literature. Therefore, the experimental protocols provided are generalized from studies involving other well-characterized LSD1 inhibitors and should be adapted and optimized for specific experimental contexts.
Introduction to this compound
This compound is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme that plays a crucial role in regulating gene expression by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1][2][3][4] Overexpression of LSD1 is associated with various cancers, including lung, breast, prostate, and acute myeloid leukemia (AML), where it contributes to tumor progression by impeding cell differentiation and promoting proliferation.[4][5][6] Pharmacological inhibition of LSD1 has emerged as a promising therapeutic strategy.[4][7]
This compound demonstrates inhibitory activity against LSD1 and, to a lesser extent, other related enzymes. Its selectivity profile is crucial for designing specific in vivo studies.
Table 1: Inhibitory Potency (Ki) of this compound [8]
| Target | Ki (μM) |
| LSD1 | 1.1 |
| LSD2 | 61 |
| MAO-A | 2.3 |
| MAO-B | 3.5 |
Mechanism of Action of LSD1 and its Inhibition
LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2).[4][9]
-
Repression: By demethylating H3K4me1/2, a mark associated with active enhancers and promoters, LSD1 typically represses gene transcription.[1][3] It is often recruited to target genes by transcription factors as part of larger corepressor complexes like CoREST and NuRD.[6][9]
-
Activation: In complex with certain nuclear receptors, such as the androgen receptor, LSD1 can demethylate H3K9me1/2, a repressive mark, leading to transcriptional activation.[2][10]
LSD1 inhibitors block its catalytic activity, preventing the removal of these methyl marks. This leads to an accumulation of H3K4 and H3K9 methylation, which in turn alters gene expression, reactivates silenced tumor suppressor genes, induces cancer cell differentiation, and inhibits proliferation.[11][12]
Applications in Transgenic Mouse Models
While specific data for this compound is limited, numerous studies have successfully used other LSD1 inhibitors in transgenic and xenograft mouse models to evaluate their therapeutic potential. These studies provide a framework for designing experiments with this compound.
Table 2: Examples of LSD1 Inhibitor Applications in Mouse Models
| Inhibitor | Mouse Model | Cancer Type | Key Findings | Reference |
| HCI-2509 | Autochthonous transgenic models (EGFR or KRAS mutations) | Lung Adenocarcinoma (LUAD) | Significantly lower tumor formation and reduced tumor progression. | [1] |
| Tranylcypromine (TCP) | NOD-SCID mice with human AML cells | Acute Myeloid Leukemia (AML) | In combination with ATRA, significantly reduced leukemia engraftment. | [11] |
| GSK2879552 | SCLC xenograft models | Small Cell Lung Cancer (SCLC) | Over 80% tumor growth inhibition observed. | [11] |
| Compound [I] (TCP-based) | H1650 xenograft mouse model | Non-small cell lung cancer | 41.5% and 64.0% reduction in tumor weight at 10 and 20 mg/kg, respectively. | [13] |
| MC3340 | Mouse APL model | Acute Promyelocytic Leukemia (APL) | Increased survival of treated mice at doses of 11.25 and 22.50 mg/kg. | [5] |
| GSK-LSD1 / OG-L002 | Sickle Cell Disease (SCD) mice | Sickle Cell Disease | Increased fetal hemoglobin (HbF) levels and reduced sickled red blood cells. | [14] |
Experimental Protocols (Generalized)
The following protocols are generalized from preclinical studies of various LSD1 inhibitors. They should serve as a starting point for developing a study-specific protocol for this compound.
Protocol 1: Preparation and Administration of LSD1 Inhibitor
Objective: To prepare and administer this compound to transgenic mice for efficacy and safety evaluation.
Materials:
-
This compound powder
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, Saline, or Carboxymethylcellulose)
-
Sterile tubes and syringes
-
Oral gavage needles
-
Transgenic mice of the desired model and age
Procedure:
-
Dose Selection: Determine the appropriate dose based on preliminary in vitro potency, literature on similar compounds, and pilot tolerability studies. Doses for LSD1 inhibitors in mice often range from 10 to 50 mg/kg.[5][13]
-
Formulation: a. On the day of dosing, weigh the required amount of this compound powder. b. Prepare the vehicle. A common vehicle for oral administration is 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. For intraperitoneal (IP) injection, a solution of 5-10% DMSO in saline or corn oil may be used. c. First, dissolve this compound in a small amount of DMSO, then add the co-solvent (e.g., PEG300) and finally the aqueous component, vortexing between each step to ensure complete dissolution. d. Prepare a fresh formulation for each day of dosing unless stability data indicates otherwise.
-
Administration: a. Administer the formulation to mice via the chosen route (e.g., oral gavage or IP injection). Oral gavage is often preferred for daily, long-term studies. b. The volume administered is typically 5-10 mL/kg. Ensure the dosing volume is consistent across all animals. c. Dosing frequency is typically once or twice daily, for a period of several weeks, depending on the tumor model and study endpoint.[14]
-
Monitoring: a. Monitor animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming). b. Measure body weight at least twice weekly. Significant weight loss (>15-20%) may indicate toxicity and require dose adjustment or cessation.
Protocol 2: In Vivo Efficacy Assessment in Tumor-Bearing Mice
Objective: To evaluate the anti-tumor efficacy of this compound in a transgenic mouse model of cancer.
Materials:
-
Tumor-bearing transgenic mice
-
Calipers
-
Anesthesia (if required for imaging)
-
Bioluminescence or fluorescence imaging system (for applicable models)
Procedure:
-
Animal Randomization: Once tumors are established (e.g., palpable or detectable by imaging), randomize animals into treatment and vehicle control groups. Ensure average tumor volume is similar across groups at the start of the study.
-
Treatment: Begin treatment as described in Protocol 1.
-
Tumor Measurement: a. Measure tumor dimensions with digital calipers two to three times per week. b. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. c. Plot the mean tumor volume for each group over time to assess tumor growth inhibition.
-
Survival Analysis: a. Monitor animals until they reach a predefined endpoint (e.g., tumor volume exceeding a certain limit, >20% body weight loss, or presentation of severe clinical signs). b. Record the date of euthanasia for each animal and generate a Kaplan-Meier survival curve to compare survival between groups.
-
Metastasis Assessment: a. In models where metastasis is a key feature (e.g., MMTV-PyMT for breast cancer), harvest relevant organs (e.g., lungs) at the end of the study.[15] b. Count surface metastatic nodules or perform histological analysis to quantify metastatic burden.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement by measuring changes in histone methylation in response to this compound treatment.
Materials:
-
Tumor tissue, peripheral blood mononuclear cells (PBMCs), or other surrogate tissues
-
Histone extraction kits
-
Antibodies specific for H3K4me1, H3K4me2, and total H3
-
Western blot or ELISA reagents and equipment
Procedure:
-
Sample Collection: Collect tissues at a predetermined time point after the final dose (e.g., 2-24 hours post-dose) from a satellite group of animals to avoid interfering with the main efficacy study.
-
Histone Extraction: Isolate histones from tissue or cell samples according to the manufacturer's protocol of a commercial kit.
-
Western Blot Analysis: a. Separate extracted histones by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies against H3K4me2 and total H3 (as a loading control). c. Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands. d. Quantify band intensity to determine the relative change in H3K4me2 levels in the treated group compared to the vehicle control. An increase in H3K4me2 indicates successful LSD1 inhibition.[11][12]
-
ELISA: Alternatively, use a histone modification ELISA kit for a more quantitative assessment of H3K4me2 levels.
By following these generalized protocols, researchers can effectively design and execute preclinical studies to evaluate the therapeutic potential of this compound in relevant transgenic mouse models, paving the way for further drug development.
References
- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Hypomorphic Lsd1 Allele Results in Heart Development Defects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of LSD1 for the treatment of MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
- 15. LSD1 suppresses invasion, migration and metastasis of luminal breast cancer cells via activation of GATA3 and repression of TRIM37 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Lsd1-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a critical role in epigenetic regulation.[1][2] It functions as a transcriptional co-repressor or co-activator by removing methyl groups from specific histone H3 lysine residues.[2][3] Specifically, LSD1 demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active enhancers and promoters, leading to transcriptional repression.[3][4][5] Conversely, when in complex with nuclear hormone receptors like the androgen receptor, LSD1 can demethylate H3K9me1/2, a repressive mark, resulting in transcriptional activation.[2][3][6][7]
Given its significant role in gene regulation and its overexpression in numerous cancers, including breast, prostate, and lung cancer, LSD1 has emerged as a prominent target for therapeutic development.[4][8][9] Small molecule inhibitors targeting LSD1 are invaluable tools for elucidating its biological functions and for assessing its therapeutic potential. Lsd1-IN-12 is a representative small molecule inhibitor designed to block the demethylase activity of LSD1.
These application notes provide a comprehensive guide for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays. The protocol allows researchers to investigate the genome-wide consequences of LSD1 inhibition, identify direct gene targets, and understand its role in chromatin dynamics.
Mechanism of Action: LSD1 and its Inhibition
LSD1's enzymatic activity is dependent on its cofactor, flavin-adenine dinucleotide (FAD).[4] It catalyzes the oxidative demethylation of H3K4me1/2 or H3K9me1/2.[10] this compound functions by competing with the histone substrate or by acting on the FAD cofactor, thereby preventing the demethylation process. This inhibition leads to an accumulation of methylation marks at LSD1's target genomic loci. A primary application of ChIP in this context is to capture and quantify this accumulation at specific gene promoters or enhancers following treatment with this compound.
Experimental Design Considerations
Before proceeding with the ChIP protocol, several preliminary experiments are crucial for a successful outcome.
-
Determination of Optimal this compound Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the IC50 value for cell viability (e.g., using an MTT or CellTiter-Glo assay). For ChIP experiments, a concentration at or below the IC80 is often a good starting point to ensure that the observed effects are not due to widespread cell death.[11]
-
Time-Course of Inhibition: The effect of this compound on global histone methylation levels should be assessed over time. Treat cells with the selected concentration of this compound and harvest them at various time points (e.g., 6, 12, 24, 48 hours). Perform western blotting on histone extracts using antibodies against H3K4me1, H3K4me2, H3K9me1, and H3K9me2 to identify the time point at which the maximum accumulation of these marks occurs. A 24-hour incubation period has been shown to be effective in some studies.[11]
-
Antibody Validation: The success of a ChIP experiment is highly dependent on the quality of the antibody used for immunoprecipitation.[12] It is essential to use a ChIP-validated antibody against the target of interest (e.g., H3K4me2, H3K9me2, or LSD1 itself).
Detailed Protocol: ChIP with this compound
This protocol is optimized for cultured mammalian cells (approximately 1-2 x 10⁷ cells per ChIP sample). Buffers should be prepared in advance and protease/phosphatase inhibitors should be added fresh before use.
I. Cell Culture and Treatment
-
Culture cells to approximately 80-90% confluency under standard conditions.
-
Treat the cells with the pre-determined optimal concentration and duration of this compound. A vehicle-treated control (e.g., DMSO) must be run in parallel.
II. Protein-DNA Cross-linking
-
To the culture medium, add 37% formaldehyde to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle swirling.[13]
-
Quench the cross-linking reaction by adding 1.25 M glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Scrape the cells and transfer the suspension to a conical tube.
-
Pellet the cells by centrifugation (e.g., 1,500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C at this point.
III. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in a cell lysis buffer (e.g., RIPA-150 containing protease inhibitors).
-
Incubate on ice for 10-15 minutes to lyse the cells.
-
Shear the chromatin into fragments of 200-1000 base pairs. This is typically achieved by sonication.[13] The sonication conditions (power, duration, cycles) must be optimized for your specific cell type and equipment.
-
After sonication, centrifuge the lysate at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
Transfer the supernatant, which contains the soluble chromatin, to a new tube. This is the chromatin input.
-
Save a small aliquot (e.g., 1-2%) of the chromatin input. This will be processed alongside the ChIP samples later to serve as a control for quantifying the amount of DNA immunoprecipitated.
IV. Immunoprecipitation (IP)
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C on a rotator. This step reduces non-specific background.[14]
-
Pellet the beads using a magnetic rack and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Add the ChIP-grade primary antibody (e.g., anti-H3K4me2, anti-LSD1) and a negative control antibody (e.g., Normal Rabbit IgG) to separate tubes of pre-cleared chromatin.[13]
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to each IP reaction and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
V. Washing
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound chromatin.[13] This typically involves sequential washes with low-salt, high-salt, and LiCl wash buffers.
-
Finally, wash the beads once with a TE buffer.
VI. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads by adding an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃) and incubating at 65°C for 15-30 minutes with vortexing.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the formaldehyde cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4-6 hours (or overnight). Perform this step for the IP samples and the saved input aliquot.
-
Add RNase A and incubate for 30 minutes at 37°C.[15]
-
Add Proteinase K and incubate for 1-2 hours at 45°C to digest proteins.[15]
VII. DNA Purification
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the final DNA in a small volume of nuclease-free water or a suitable elution buffer.
Data Presentation and Interpretation
The purified DNA can be analyzed by quantitative PCR (qPCR) for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Quantitative Data Tables
Quantitative data should be presented clearly. For ChIP-qPCR, results are often shown as "Fold Enrichment" relative to the negative control IgG, normalized to the input chromatin.
Table 1: Example of ChIP-qPCR Data Presentation Data shown are hypothetical and for illustrative purposes only.
| Target Gene Promoter | Treatment | Antibody | % Input | Fold Enrichment vs. IgG |
| Gene X (Known LSD1 Target) | Vehicle (DMSO) | H3K4me2 | 0.50% | 5.0 |
| Vehicle (DMSO) | IgG | 0.10% | 1.0 | |
| This compound | H3K4me2 | 2.50% | 25.0 | |
| This compound | IgG | 0.10% | 1.0 | |
| Gene Y (Negative Control) | Vehicle (DMSO) | H3K4me2 | 0.12% | 1.2 |
| This compound | H3K4me2 | 0.15% | 1.5 |
For ChIP-seq, a summary table of peak calling is useful. Studies have identified changes in thousands of modification sites following LSD1 inhibition.[11]
Table 2: Example of ChIP-seq Data Summary Data shown are hypothetical and for illustrative purposes only.
| ChIP Target | Comparison | Total Peaks | Significantly Increased Peaks | Significantly Decreased Peaks |
| H3K4me2 | This compound vs. Vehicle | 45,000 | 4,680 | 532 |
| LSD1 | This compound vs. Vehicle | 25,000 | 150 | 18,500 |
Interpretation
-
Increased H3K4me2 Enrichment: An increase in H3K4me2 signal at a specific genomic locus (e.g., a gene promoter) after this compound treatment, as seen for "Gene X" in Table 1, strongly suggests that this locus is a direct target of LSD1's demethylase activity.[5]
-
Decreased LSD1 Binding: Some inhibitors have been shown to displace LSD1 from chromatin.[4] A ChIP experiment using an anti-LSD1 antibody may show decreased binding at target sites after inhibitor treatment (Table 2), providing further mechanistic insight.
-
ChIP-seq Analysis: Genome-wide analysis allows for the identification of novel LSD1 target genes and pathways. Integrating ChIP-seq data with gene expression analysis (RNA-seq) can reveal how changes in histone methylation driven by LSD1 inhibition correlate with changes in transcription.
Conclusion
The use of the small molecule inhibitor this compound in conjunction with Chromatin Immunoprecipitation is a powerful approach to dissect the epigenetic functions of LSD1. This combination allows for the precise identification of genomic loci regulated by LSD1's demethylase activity, offering critical insights into gene regulatory networks in both normal physiology and disease states like cancer. The detailed protocol and experimental considerations provided here serve as a robust framework for researchers aiming to explore the chromatin-level impact of LSD1 inhibition.
References
- 1. KDM1A - Wikipedia [en.wikipedia.org]
- 2. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamine analogues modulate gene expression by inhibiting Lysine-Specific Demethylase 1 (LSD1) and altering chromatin structure in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized protocols for chromatin immunoprecipitation of exogenously expressed epitope-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thesciencenotes.com [thesciencenotes.com]
- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. encodeproject.org [encodeproject.org]
Lsd1-IN-12: A Potent Inhibitor for Investigating Cancer Cell Migration and Invasion
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3] Its dysregulation is implicated in the progression of various cancers, including breast, prostate, lung, and bladder cancer, where it often correlates with poor prognosis.[4][5][6] LSD1 promotes cancer cell migration and invasion primarily through its involvement in the epithelial-mesenchymal transition (EMT), a key process for metastasis.[4][7][8] Lsd1-IN-12 is a potent and selective small molecule inhibitor of LSD1, designed for in vitro and in vivo studies to elucidate the role of LSD1 in cancer biology. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell migration.
Mechanism of Action
LSD1 is a critical component of several transcriptional repressor complexes, including the CoREST and NuRD complexes.[9][10] By demethylating H3K4me1/2, a mark associated with active enhancers, LSD1 represses the expression of epithelial genes such as E-cadherin (CDH1).[5][11] Conversely, LSD1 can act as a transcriptional coactivator by demethylating H3K9me1/2, a repressive mark.[9] A key mechanism by which LSD1 promotes cell migration is through its interaction with the transcription factor Snail (SNAI1), a master regulator of EMT.[11][12] LSD1 is recruited by Snail to the promoters of epithelial genes, leading to their repression and the subsequent mesenchymal phenotype characterized by increased motility and invasiveness.[11] this compound inhibits the demethylase activity of LSD1, thereby preventing the Snail-mediated repression of epithelial genes and reversing the EMT phenotype.
Signaling Pathway of LSD1 in EMT
Caption: LSD1, recruited by Snail, demethylates H3K4me2 at the E-cadherin promoter, repressing its expression and promoting EMT. This compound inhibits this process.
Quantitative Data
The following tables summarize representative quantitative data on the effects of LSD1 inhibition on cancer cell lines. This data is compiled from studies on various LSD1 inhibitors and serves as an expected outcome for experiments using this compound.
Table 1: Effect of LSD1 Inhibition on Cell Viability (IC50 values)
| Cell Line | Cancer Type | LSD1 Inhibitor | IC50 (µM) | Reference |
| HSC-3 | Oral Squamous Cell Carcinoma | GSK-LSD1 | >70% inhibition at 10 µM | [13] |
| CAL-27 | Oral Squamous Cell Carcinoma | GSK-LSD1 | >70% inhibition at 10 µM | [13] |
| T24 | Bladder Cancer | GSK2879552 | Not specified | [8] |
| A549 | Non-Small Cell Lung Cancer | Pargyline | Not specified | [14] |
| H460 | Non-Small Cell Lung Cancer | Pargyline | Not specified | [14] |
Table 2: Effect of LSD1 Inhibition on Cancer Cell Migration and Invasion
| Cell Line | Assay | Treatment | Result | Reference |
| HSC-3 | Invasion Assay | GSK-LSD1 | Significant decrease in invasion | [3] |
| MCF7 | Wound Healing | LSD1 knockdown | Significant decrease in migration | [9] |
| T47D | Wound Healing | LSD1 knockdown | Significant decrease in migration | [9] |
| HO8910 | Transwell Migration | LSD1 knockdown | Significant decrease in migration | [15] |
| HO8910 | Transwell Invasion | LSD1 knockdown | Significant decrease in invasion | [15] |
| MKN-45 | Wound Healing | LSD1 overexpression | Increased migration | [5] |
| MKN-45 | Wound Healing | LSD1 siRNA | Decreased migration | [5] |
Table 3: Effect of LSD1 Inhibition on EMT Marker Expression
| Cell Line | Treatment | E-cadherin | N-cadherin | Vimentin | Snail | Reference |
| HSC-3 | GSK-LSD1 | Increased | - | Decreased | - | [3] |
| T24 | LSD1 knockdown | Increased | Decreased | Decreased | Decreased | [8] |
| MCF-7 | Pargyline | Increased | - | Decreased | Decreased | [16] |
| MDA-MB-231 | Pargyline | Increased | - | Decreased | Decreased | [16] |
| HO8910 | LSD1 knockdown | Increased | Decreased | Decreased | - | [15] |
| MKN-45 | LSD1 overexpression | Decreased | Increased | - | - | [5] |
Experimental Protocols
Experimental Workflow for Studying this compound Effects
Caption: A typical experimental workflow to assess the impact of this compound on cancer cell viability, migration, invasion, and EMT marker expression.
Cell Viability Assay (MTS Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Complete culture medium
-
Serum-free medium
-
This compound
-
200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a culture insert to create a uniform gap.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free or low-serum medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This assay assesses the ability of cells to invade through a basement membrane matrix.
Materials:
-
Cancer cell lines
-
24-well plates with transwell inserts (8 µm pore size)
-
Matrigel® Basement Membrane Matrix
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Thaw Matrigel® at 4°C overnight.
-
Coat the upper surface of the transwell inserts with a thin layer of diluted Matrigel® (e.g., 50 µg/mL in cold serum-free medium) and allow it to solidify at 37°C for at least 1 hour.
-
Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the coated inserts.
-
Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis for EMT Markers
This protocol is for detecting changes in the protein levels of key EMT markers.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-LSD1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).
Conclusion
This compound is a valuable tool for investigating the role of LSD1 in cancer cell migration and invasion. The protocols outlined above provide a framework for characterizing the effects of this inhibitor on cell behavior and the underlying molecular mechanisms, particularly the regulation of EMT. By utilizing these methods, researchers can further elucidate the therapeutic potential of targeting LSD1 in metastatic cancers.
References
- 1. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. Upregulation of LSD1 promotes migration and invasion in gastric cancer through facilitating EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 mediates MYCN control of epithelial-mesenchymal transition through silencing of metastatic suppressor NDRG1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. LSD1 suppresses invasion, migration and metastasis of luminal breast cancer cells via activation of GATA3 and repression of TRIM37 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Requirement of the Histone Demethylase LSD1 in Snai1-mediated Transcriptional Repression during Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 activation promotes inducible EMT programs and modulates the tumour microenvironment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Over-Expression of LSD1 Promotes Proliferation, Migration and Invasion in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for LSD1 Inhibitors in Combination Chemotherapy
Disclaimer: Information regarding the specific compound "Lsd1-IN-12" is not available in the public domain. The following application notes and protocols are based on data from other well-characterized Lysine-Specific Demethylase 1 (LSD1) inhibitors and are intended to serve as a general guide for researchers, scientists, and drug development professionals interested in exploring the synergistic potential of LSD1 inhibition in combination with other chemotherapy agents.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that plays a crucial role in carcinogenesis by altering gene expression through the demethylation of histone and non-histone proteins.[1][2] Overexpression of LSD1 has been observed in a variety of cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[1][2] LSD1 inhibitors have shown promise in preclinical and clinical studies, both as monotherapy and, more significantly, in combination with other anti-cancer agents.[1][3] This document provides an overview of the application of LSD1 inhibitors in combination with conventional chemotherapy, summarizing key quantitative data and providing detailed experimental protocols for in vitro and in vivo studies.
Rationale for Combination Therapy
The combination of LSD1 inhibitors with other chemotherapy agents is based on the principle of synergistic or additive anti-tumor effects. LSD1 inhibition can sensitize cancer cells to chemotherapy through various mechanisms, including:
-
Reactivation of tumor suppressor genes: LSD1 inhibition can lead to the re-expression of silenced tumor suppressor genes, which can then induce apoptosis or cell cycle arrest in the presence of DNA-damaging agents.
-
Induction of cellular differentiation: In certain cancers, such as acute myeloid leukemia (AML), LSD1 inhibitors can promote the differentiation of cancer cells, making them more susceptible to chemotherapy.[1][2]
-
Modulation of the DNA damage response: LSD1 is involved in the DNA damage response pathway. Its inhibition can impair the cancer cells' ability to repair DNA damage induced by chemotherapy, leading to increased cell death.
-
Enhancement of anti-tumor immunity: LSD1 inhibitors can upregulate the expression of immune checkpoint molecules, potentially turning "cold" tumors "hot" and rendering them more susceptible to immune checkpoint blockade.[4]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the combination of various LSD1 inhibitors with chemotherapy agents. This data illustrates the potential for synergistic interactions.
Table 1: In Vitro Efficacy of LSD1 Inhibitors in Combination with Chemotherapy Agents
| LSD1 Inhibitor | Chemotherapy Agent | Cancer Cell Line | IC50 (LSD1i alone) | IC50 (Chemo alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| GSK-LSD1 | Doxorubicin | MCF-7 (Breast Cancer) | Not specified | 0.64 µM | 0.28 µM | < 1 (Synergistic) | [5] |
| GSK-LSD1 | Doxorubicin | MDA-MB-468 (Breast Cancer) | Not specified | 0.37 µM | 0.26 µM | < 1 (Synergistic) | [5] |
| HCI-2509 | Not specified | Various NSCLC lines | 0.3–5 μm | Not applicable | Not applicable | Not applicable | [6] |
| ORY-1001 | Not specified | AML and Solid Tumors | 18 nM | Not applicable | Not applicable | Not applicable | [1] |
Table 2: In Vivo Efficacy of LSD1 Inhibitors in Combination with Other Agents
| LSD1 Inhibitor | Combination Agent | Cancer Model | Treatment Regimen | Outcome | Reference |
| DDP38003 | All-trans-retinoic acid (ATRA) | Mouse model of AML | DDP38003 and RA co-treatment | Increased median survival to 70 days (vs. 37 for LSD1i alone and 49 for RA alone) | [1] |
| ORY-1001 | Anti-PD-1 antibody | Melanoma mouse model | 22-day treatment | 54% higher tumor growth inhibition compared to anti-PD-1 alone | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of LSD1 Inhibition and Chemotherapy Synergy
The following diagram illustrates a simplified signaling pathway highlighting how LSD1 inhibition can enhance the efficacy of chemotherapy. LSD1, as part of repressive complexes like CoREST, deacetylates H3K4me1/2, leading to transcriptional repression of tumor suppressor genes. Chemotherapy agents induce DNA damage. Inhibition of LSD1 leads to increased H3K4 methylation, reactivation of tumor suppressor genes, and potentiation of chemotherapy-induced apoptosis.
Caption: LSD1 inhibition synergizes with chemotherapy by reactivating tumor suppressor genes.
General Experimental Workflow for In Vitro Synergy Studies
This workflow outlines the steps to assess the synergistic effects of an LSD1 inhibitor in combination with a chemotherapy agent in cancer cell lines.
Caption: Workflow for assessing in vitro synergy between an LSD1 inhibitor and chemotherapy.
Experimental Protocols
Protocol 1: Determination of IC50 Values and Combination Index (CI)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a selected chemotherapy agent, and to evaluate their synergistic effect using the Combination Index (CI).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., doxorubicin, cisplatin; stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Single Agent IC50 Determination:
-
Prepare serial dilutions of this compound and the chemotherapy agent separately.
-
Treat the cells with a range of concentrations of each drug individually.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for a period determined by the cell doubling time (e.g., 72 hours).
-
-
Combination Treatment (Checkerboard Assay):
-
Prepare a matrix of concentrations for both this compound and the chemotherapy agent. A common approach is to use concentrations around the IC50 value (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Treat the cells with the combination of drugs at the various concentrations.
-
Incubate for the same duration as the single-agent treatment.
-
-
Cell Viability Assessment:
-
After the incubation period, measure cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for the single agents using non-linear regression analysis.
-
Use the data from the combination treatment to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis for Histone Methylation and Apoptosis Markers
Objective: To investigate the molecular mechanism of synergy by assessing changes in histone methylation and the expression of apoptosis-related proteins.
Materials:
-
Cancer cells treated as described in Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative changes in protein expression.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for xenograft implantation
-
This compound formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy agent alone, and combination).
-
-
Treatment Administration:
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
-
Endpoint and Analysis:
-
Continue the treatment for a defined period or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of the different treatment regimens. Statistical analysis (e.g., ANOVA) should be used to compare the treatment groups.
-
Conclusion
The combination of LSD1 inhibitors with conventional chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. The provided application notes and protocols offer a framework for researchers to investigate the synergistic potential of novel LSD1 inhibitors like this compound. It is crucial to adapt and optimize these protocols for the specific cancer models and therapeutic agents being investigated. Further research into the molecular mechanisms underlying these synergistic interactions will be vital for the clinical translation of these combination therapies.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Nuclear LSD1 to Reprogram Cancer Cells and Reinvigorate Exhausted T Cells via a Novel LSD1-EOMES Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lsd1-IN-12 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the LSD1 inhibitor, Lsd1-IN-12. Here, you will find troubleshooting advice and frequently asked questions (FAQs) regarding its solubility and stability, alongside experimental protocols and relevant biological pathway information.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous media for cell culture experiments. What should I do?
A2: This is a common issue known as aqueous precipitation. To mitigate this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, to minimize solvent-induced toxicity and improve compound solubility.
-
Serial Dilutions: Perform serial dilutions in your cell culture medium or desired aqueous buffer. Avoid a single, large dilution step.
-
Vortexing/Sonication: Gently vortex or sonicate the solution after dilution to aid in dissolution.
-
Warming: Briefly warming the solution to 37°C may help, but be cautious as this could affect the stability of the compound. Always test the stability of your compound at this temperature first.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store the solid compound at room temperature in the continental US; however, storage conditions may vary elsewhere. For long-term storage, it is best to refer to the Certificate of Analysis provided by the supplier.[1]
-
Stock Solutions: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.
Q4: For how long is an this compound stock solution in DMSO stable?
A4: While specific stability data for this compound is not published, it is best practice to use freshly prepared solutions. If you need to store the stock solution, it is recommended to use it within a few weeks when stored at -20°C or for a few months when stored at -80°C. It is advisable to perform a quality control check (e.g., by HPLC) if the solution has been stored for an extended period.
Q5: Are there any known stability issues with this compound in aqueous solutions?
A5: The stability of small molecules in aqueous buffers can be pH and temperature-dependent. Without specific data for this compound, it is recommended to prepare fresh aqueous dilutions for each experiment and avoid storing them for extended periods. If you must store aqueous solutions, do so at 4°C and use them within 24 hours. For longer-term experiments, the stability in your specific experimental conditions should be validated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | Insufficient solvent volume or poor compound quality. | Try increasing the volume of DMSO. Gentle warming (to 37°C) and sonication may also help. If the issue persists, the compound quality may be compromised. |
| Precipitation in cell culture media | Poor aqueous solubility. | Decrease the final concentration of this compound. Increase the percentage of serum in the media if your experiment allows, as serum proteins can help stabilize small molecules. Use a solubilizing agent like Pluronic F-68, with appropriate controls. |
| Inconsistent experimental results | Degradation of the compound. | Prepare fresh stock solutions and aqueous dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Verify the compound's integrity using analytical methods like HPLC or mass spectrometry. |
| Cell toxicity observed at low concentrations | DMSO toxicity or compound-induced cytotoxicity. | Ensure the final DMSO concentration is below 0.5%. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line. |
Experimental Protocols
Protocol for Determining the Aqueous Solubility of this compound
This protocol provides a general method to determine the kinetic aqueous solubility of this compound.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a concentration range (e.g., 10 mM to 0.1 µM).
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate in triplicate.
-
Add PBS (pH 7.4) to each well to a final volume of 200 µL. The final DMSO concentration should be 1%.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure the absorbance or turbidity at a suitable wavelength (e.g., 620 nm) using a plate reader.
-
The concentration at which a significant increase in absorbance/turbidity is observed indicates the limit of kinetic solubility.
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound in a given solvent over time.
Materials:
-
This compound
-
Desired solvent (e.g., DMSO, PBS)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
Procedure:
-
Prepare a solution of this compound in the desired solvent at a known concentration.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to obtain the initial peak area corresponding to the intact compound.
-
Store the remaining solution under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), take aliquots of the stored solution and analyze them by HPLC under the same conditions as the T=0 sample.
-
Compare the peak area of this compound at each time point to the initial peak area. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point to determine its stability under the tested conditions.
LSD1 Signaling Pathway and Experimental Workflow
This compound is an inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The activity of LSD1 is context-dependent and can lead to either gene repression or activation.
Caption: LSD1 signaling pathways and the inhibitory action of this compound.
The diagram above illustrates the dual role of LSD1 in gene regulation. When in complex with CoREST, LSD1 demethylates H3K4me2, an active chromatin mark, leading to gene repression. Conversely, when associated with the androgen receptor, LSD1 can demethylate H3K9me2, a repressive mark, resulting in gene activation. This compound inhibits the catalytic activity of LSD1 in both contexts.
General Experimental Workflow for Studying the Effects of this compound
Caption: A typical experimental workflow for investigating this compound effects.
This workflow outlines the key steps for studying the cellular effects of this compound, from solution preparation to various downstream analyses to assess its impact on histone methylation, gene expression, and cellular phenotypes.
References
Technical Support Center: Lsd1-IN-12 and Off-Target Effects on MAO-A and MAO-B
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of LSD1 inhibitors, such as Lsd1-IN-12, on Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).
Troubleshooting Guide
Question: My LSD1 inhibitor is showing significant inhibition of MAO-A and/or MAO-B in my initial screens. How can I confirm this is a true off-target effect and not an artifact?
Answer:
It is crucial to validate initial screening hits to eliminate false positives. Here are several steps you can take:
-
Confirm Compound Identity and Purity:
-
Verify the chemical structure and purity of your this compound batch using methods like LC-MS and NMR. Impurities could be responsible for the observed MAO inhibition.
-
-
Use Orthogonal Assays:
-
Employ a different assay format to measure MAO inhibition. If your initial screen used a fluorometric assay based on H₂O₂ detection, consider a chromatography-based method (HPLC) that directly measures substrate turnover or product formation.[1] This helps rule out assay-specific interference (e.g., compound fluorescence).
-
-
Determine the Mechanism of Inhibition:
-
Conduct enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, uncompetitive, or irreversible. Since many LSD1 inhibitors are mechanism-based and form covalent adducts with the FAD cofactor, it's possible this compound acts similarly with MAOs.[2] Dialysis or jump dilution experiments can help determine the reversibility of inhibition.[3][4]
-
-
Test in a Cellular Context:
-
If possible, use cell-based assays that measure MAO-A or MAO-B activity in a more physiological environment to confirm the in vitro findings.
-
Question: I am observing inconsistent IC50 values for this compound against MAO-A and MAO-B between experiments. What could be the cause?
Answer:
Inconsistent IC50 values can stem from several experimental variables. Consider the following factors:
-
Pre-incubation Time: For irreversible or time-dependent inhibitors, the duration of pre-incubation of the enzyme with the inhibitor before adding the substrate is critical. Ensure this time is consistent across all experiments.
-
Enzyme Concentration: The IC50 value of irreversible inhibitors can be sensitive to the enzyme concentration. Maintain a consistent concentration of recombinant MAO-A and MAO-B in your assays.
-
Substrate Concentration: Ensure the substrate concentration is kept constant and is ideally at or below the Michaelis constant (Km) for the specific substrate and enzyme.
-
DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. Keep the final DMSO concentration in the assay low (typically ≤1%) and consistent across all wells, including controls.
-
Reagent Stability: Ensure that all reagents, especially the enzymes and substrates, are stored correctly and have not undergone degradation. Prepare fresh dilutions of your compound for each experiment.
Frequently Asked Questions (FAQs)
Q1: Why do some LSD1 inhibitors also inhibit MAO-A and MAO-B?
A1: Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, belongs to the flavin adenine dinucleotide (FAD)-dependent amine oxidase family, which also includes MAO-A and MAO-B.[4][5] They share structural similarities in their catalytic domains and utilize a common FAD cofactor for their enzymatic activity.[6] This homology is the basis for the cross-reactivity of some inhibitors. Many early LSD1 inhibitors were, in fact, derived from known MAO inhibitors like tranylcypromine (TCP).[2][7][8]
Q2: What are the typical substrates and positive controls used in MAO-A and MAO-B inhibition assays?
A2: Commonly used substrates and control inhibitors are listed in the table below. Using selective inhibitors for each isoform is crucial for validating your assay setup.
| Parameter | MAO-A | MAO-B |
| Substrate | Kynuramine[3][9][10], Serotonin | Benzylamine[3], p-Tyramine (non-selective)[11] |
| Positive Control Inhibitor | Clorgyline[9][10][11] | Selegiline (Deprenyl)[9][10], Pargyline[11] |
Q3: How can I quantify the selectivity of this compound for LSD1 over the MAOs?
A3: Selectivity is typically expressed as a ratio of the IC50 values. To calculate the selectivity of this compound, you would perform dose-response experiments to determine the IC50 for each enzyme (LSD1, MAO-A, and MAO-B). The selectivity ratio is then calculated as follows:
-
Selectivity for LSD1 over MAO-A = IC50 (MAO-A) / IC50 (LSD1)
-
Selectivity for LSD1 over MAO-B = IC50 (MAO-B) / IC50 (LSD1)
A higher ratio indicates greater selectivity for LSD1.
Data on Known LSD1 Inhibitors with MAO Off-Target Effects
The following table summarizes the inhibitory activity of several well-known compounds on LSD1, MAO-A, and MAO-B. This data is provided for comparative purposes to aid in the evaluation of new compounds like this compound.
| Compound | LSD1 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Tranylcypromine (TCP) | 22.3 | 2.84 | 0.73 | [4][7] |
| Phenelzine (PLZ) | >100 | 0.42 | 0.83 | [4] |
| Pargyline (PRG) | >100 | 3.84 | 0.24 | [4] |
| Iadademstat (ORY-1001) | 0.018 | >100 | >100 | [6] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)
This protocol is a general guideline for determining the inhibitory potential of a compound against MAO-A and MAO-B using a commercially available assay kit format which measures the production of hydrogen peroxide (H₂O₂).[11]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-Tyramine)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Positive control inhibitors (Clorgyline for MAO-A, Selegiline or Pargyline for MAO-B)
-
Test compound (this compound) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em ≈ 530/585 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a master reaction mix containing the assay buffer, HRP, and the fluorescent probe.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup:
-
Add 45 µL of the appropriate enzyme (MAO-A or MAO-B) dilution to each well.
-
Add 5 µL of the diluted this compound, positive control, or vehicle (for control wells) to the respective wells.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of the substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing the off-target inhibition of MAO-A/B by this compound.
Caption: Relationship between LSD1 and MAOs explaining potential off-target effects.
References
- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. evotec.com [evotec.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Lsd1-IN-12 and Related Small Molecule Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lsd1-IN-12 and other small molecule inhibitors in aqueous solutions.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the experimental use of small molecule inhibitors like this compound.
Q1: My compound appears to have low activity or is inactive in my cell-based assay. What are the potential causes?
A1: Several factors could contribute to the apparent lack of activity of your small molecule inhibitor. These can include:
-
Degradation in Aqueous Media: Many small molecules can be unstable in aqueous buffers, especially at physiological temperatures (e.g., 37°C). It is crucial to assess the stability of your compound under your specific experimental conditions. One study on a class of LSD1 inhibitors involved incubating the compounds for 6 days at 37°C and checking their integrity at multiple time points.[1]
-
Poor Solubility: The compound may not be sufficiently soluble in your assay buffer, leading to a lower effective concentration than intended.
-
Incorrect Storage: Ensure the compound has been stored according to the manufacturer's recommendations. For instance, this compound is typically shipped at room temperature in the continental US, but specific storage conditions should be followed as per the Certificate of Analysis.[2]
-
Cell Line Specificity: The targeted pathway may not be active or critical in your chosen cell line.
-
Assay Interference: The compound itself might interfere with the assay readout (e.g., fluorescence).
Q2: I'm observing precipitate in my stock solution or assay plate. What should I do?
A2: Precipitate formation indicates that the compound's solubility limit has been exceeded. To address this:
-
Review Solubility Data: Check the manufacturer's datasheet for solubility information in various solvents.
-
Adjust Solvent: Consider using a different solvent for your stock solution, such as DMSO, and then diluting it into your aqueous assay buffer. Be mindful of the final solvent concentration in your assay, as high concentrations can be toxic to cells.
-
Lower the Concentration: You may need to work at a lower concentration of the compound.
-
Gentle Warming and Sonication: In some cases, gentle warming or sonication can help redissolve the compound. However, be cautious as this could also accelerate degradation.
Q3: How can I assess the stability of my this compound in my experimental setup?
A3: A straightforward method to assess compound stability is to incubate it in your aqueous buffer under the same conditions as your experiment (e.g., temperature, pH). You can then analyze samples at different time points (e.g., 0, 24, 48, 72 hours) by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact compound remaining.
Data Presentation
The following tables provide a structured format for presenting your experimental data on the stability and solubility of this compound or other small molecule inhibitors.
Table 1: this compound Stability in Aqueous Buffer
| Time (hours) | Temperature (°C) | pH | Concentration (µM) | % Remaining Compound |
| 0 | 37 | 7.4 | 10 | 100 |
| 24 | 37 | 7.4 | 10 | |
| 48 | 37 | 7.4 | 10 | |
| 72 | 37 | 7.4 | 10 |
Table 2: this compound Solubility in Various Solvents
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) |
| DMSO | 25 | |
| Ethanol | 25 | |
| PBS (pH 7.4) | 25 | |
| Water | 25 |
Experimental Protocols
Protocol 1: Assessing Small Molecule Stability in Aqueous Buffer
This protocol provides a general framework for determining the stability of a small molecule inhibitor in an aqueous solution over time.
Materials:
-
Small molecule inhibitor (e.g., this compound)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Incubator set to the desired temperature (e.g., 37°C)
-
Analytical instrument (e.g., HPLC, LC-MS)
-
Appropriate vials for sample collection
Procedure:
-
Prepare a stock solution of the small molecule inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the aqueous buffer to the final desired concentration for your experiment.
-
Immediately take a sample and label it as the "Time 0" point. Store this sample appropriately for later analysis (e.g., at -20°C or -80°C).
-
Incubate the remaining solution at the desired temperature.
-
At predetermined time points (e.g., 4, 24, 48, 72 hours), collect additional samples and store them in the same manner as the Time 0 sample.
-
Once all samples are collected, analyze them using a validated analytical method (e.g., HPLC) to determine the concentration of the intact compound.
-
Calculate the percentage of the remaining compound at each time point relative to the Time 0 sample.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of LSD1 inhibitors.
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting flowchart for low compound activity.
Caption: Mechanism of LSD1 inhibition by this compound.
References
Troubleshooting inconsistent Lsd1-IN-12 experimental results
Welcome to the technical support center for Lsd1-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results and providing clear guidance on the use of this potent LSD1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone and non-histone proteins.[1][2][3][4][5][6][7][8][9][10] Specifically, LSD1 demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, thereby leading to transcriptional repression.[1][6][7][11][12] It can also demethylate H3K9me1/2, which is associated with gene activation in certain contexts.[1][10] this compound inhibits the catalytic activity of LSD1, leading to an increase in H3K4 methylation and subsequent changes in gene expression.
Q2: I am observing high variability in my cell-based assay results. What could be the cause?
A2: Inconsistent results in cell-based assays using this compound can stem from several factors:
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility.[1] Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your cell culture medium. Precipitation of the compound can lead to a lower effective concentration and variable results. The stability of the compound in your specific media and experimental conditions should also be considered, as degradation can occur over time.[1]
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a consistent density for each experiment. Over-confluent or unhealthy cells can respond differently to treatment.
-
Treatment Time and Concentration: The optimal concentration and duration of this compound treatment can vary significantly between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects by inhibiting other enzymes like LSD2, MAO-A, and MAO-B, which could contribute to variability in your results.[2]
Q3: My Western blot results for H3K4 methylation are not consistent after this compound treatment. How can I troubleshoot this?
A3: Inconsistent Western blot results for H3K4 methylation can be due to several factors:
-
Antibody Quality: The specificity and quality of your primary antibody against H3K4me1/2 are critical. Use a well-validated antibody and consider running a peptide competition assay to confirm its specificity.
-
Loading Controls: Ensure you are using appropriate and consistent loading controls. For histone modifications, it is often recommended to normalize to total Histone H3 levels in addition to a cytoplasmic loading control like GAPDH or β-actin.
-
Incomplete Inhibition: The concentration or duration of this compound treatment may not be sufficient to induce a detectable change in global H3K4 methylation levels. A dose-response and time-course experiment is recommended.
-
Sample Preparation: Consistency in sample preparation, including cell lysis and protein extraction, is crucial. Incomplete lysis can lead to variable protein yields.
-
Dynamic Nature of Histone Modifications: Histone methylation is a dynamic process. The timing of cell harvest after treatment is critical to observe the desired changes.
Q4: I am having trouble with my Chromatin Immunoprecipitation (ChIP) experiment using an LSD1 antibody after this compound treatment. What are some common pitfalls?
A4: ChIP experiments can be technically challenging. Here are some common issues and troubleshooting tips:
-
Antibody Validation: Ensure your LSD1 antibody is validated for ChIP applications. Not all antibodies that work for Western blotting are suitable for ChIP.
-
Cross-linking: Inefficient or excessive cross-linking can lead to poor immunoprecipitation. Optimize the formaldehyde concentration and incubation time for your specific cell type.
-
Chromatin Shearing: Incomplete or excessive sonication can result in chromatin fragments that are too large or too small, respectively. Aim for fragments in the 200-500 bp range.
-
Washing Steps: Insufficient washing can lead to high background signal, while overly stringent washing can result in the loss of specific signal. Optimize your wash buffer compositions and the number of washes.
-
Positive and Negative Controls: Always include positive and negative control loci in your qPCR analysis to validate your ChIP results. A known LSD1 target gene should show enrichment, while a gene desert region should not.
Troubleshooting Guides
Issue 1: Low Potency or Lack of Expected Phenotype
| Possible Cause | Troubleshooting Steps |
| Poor Compound Solubility | Prepare a fresh, concentrated stock solution of this compound in 100% DMSO. Visually inspect the solution for any precipitates. When diluting into aqueous buffers or media, do so dropwise while vortexing to prevent precipitation. Consider using a vehicle control with the same final DMSO concentration. |
| Compound Degradation | Aliquot the this compound stock solution and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. The stability of the compound in aqueous solution is limited.[13] |
| Incorrect Dosing | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The effective concentration can vary significantly between different cell types. |
| Insufficient Treatment Time | Conduct a time-course experiment to identify the optimal duration of treatment to observe the desired phenotype. Changes in histone methylation and gene expression can take several hours to days to become apparent. |
| Cell Line Resistance | Some cell lines may be inherently resistant to LSD1 inhibition. Consider using a positive control cell line known to be sensitive to LSD1 inhibitors. |
Issue 2: Inconsistent Western Blot Results
| Possible Cause | Troubleshooting Steps |
| Variable Protein Loading | Quantify protein concentration accurately using a reliable method (e.g., BCA assay). Load equal amounts of protein in each lane. Use a loading control (e.g., GAPDH, β-actin, or Total Histone H3) to normalize your data. |
| Poor Antibody Quality | Use a well-validated primary antibody specific for the target protein (e.g., H3K4me2, LSD1). Check the antibody datasheet for recommended dilutions and blocking conditions. |
| Suboptimal Transfer | Optimize the transfer conditions (voltage, time) for your specific gel and membrane type. Confirm successful transfer by staining the membrane with Ponceau S before blocking. |
| Inconsistent Incubation Times | Ensure consistent incubation times for primary and secondary antibodies across all experiments. |
| High Background | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST). Increase the number and duration of wash steps after antibody incubations. |
Quantitative Data
Table 1: Inhibitory Activity of this compound [2]
| Target | Ki (μM) |
| LSD1 | 1.1 |
| LSD2 | 61 |
| MAO-A | 2.3 |
| MAO-B | 3.5 |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store aliquots at -20°C.
-
Cell Seeding: Plate cells at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: The following day, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should be included.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cells for downstream applications such as Western blotting, RNA extraction, or ChIP.
Protocol 2: Western Blotting for H3K4me2 after this compound Treatment
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to a loading control (e.g., Total Histone H3).
Protocol 3: Chromatin Immunoprecipitation (ChIP) for LSD1
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-LSD1 antibody or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR using primers for target and control regions.
Visualizations
Caption: Mechanism of this compound action on gene transcription.
Caption: General experimental workflow for studying this compound effects.
Caption: A logical approach to troubleshooting inconsistent this compound results.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
How to prevent Lsd1-IN-12 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Lsd1-IN-12 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme involved in histone modification and gene regulation.[1] LSD1 is a promising therapeutic target in oncology and other diseases, making this compound a valuable tool for studying its biological functions and for drug development.
Q2: What is the most common cause of this compound precipitation in cell culture media?
The most common cause of precipitation is the low aqueous solubility of this compound. Like many small molecule inhibitors, it is often dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. When this concentrated stock is diluted into the aqueous environment of cell culture media, the compound can crash out of solution if its solubility limit is exceeded.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other hydrophobic small molecules for in vitro studies. It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can affect the stability and solubility of the compound.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[2] Some robust cell lines may tolerate up to 1%, but it is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.[3][4] Primary cells are generally more sensitive to DMSO.[2]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Step-by-Step Troubleshooting
-
Stock Solution Preparation:
-
Problem: The quality of the DMSO can affect the solubility of this compound.
-
Solution: Always use fresh, anhydrous, high-purity DMSO to prepare your stock solution. Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume added to your cell culture media.
-
-
Working Solution and Media Preparation:
-
Problem: Temperature changes can cause solutes to precipitate.
-
Solution: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C.[5]
-
-
Dilution Technique:
-
Problem: Rapidly changing the solvent environment from high-concentration DMSO to an aqueous medium can cause the compound to precipitate.
-
Solution: Avoid adding the concentrated DMSO stock directly to your final volume of media. Instead, perform serial dilutions. For example, add the DMSO stock to a smaller volume of pre-warmed media, mix thoroughly, and then add this intermediate dilution to the final volume. This gradual change in solvent composition can help keep the compound in solution.
-
-
Mixing:
-
Problem: Inadequate mixing can lead to localized high concentrations of this compound and DMSO, promoting precipitation.
-
Solution: After adding the this compound solution to the media, mix gently but thoroughly by pipetting up and down or by gentle vortexing.
-
-
Final DMSO Concentration:
-
Problem: A high final concentration of DMSO can be toxic to cells and may also influence the solubility of media components.
-
Solution: Calculate the final concentration of DMSO in your media and ensure it is at a non-toxic level, ideally ≤ 0.5%.[2][3][6] If the concentration is too high, you may need to prepare a more concentrated stock solution of this compound.
-
Experimental Protocol: Turbidimetric Solubility Assay
If precipitation persists, it is advisable to determine the approximate solubility of this compound in your specific cell culture medium. The following is a detailed protocol for a turbidimetric solubility assay.[7]
Objective: To determine the concentration at which this compound begins to precipitate in a specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, prepare a 20 mM stock solution.
-
Prepare serial dilutions of the this compound stock solution in DMSO. In a separate 96-well plate or microcentrifuge tubes, perform a 1:2 serial dilution of the 20 mM stock solution in DMSO to generate a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Transfer the DMSO dilutions to the assay plate. In a clear-bottom 96-well plate, add a fixed volume of your pre-warmed cell culture medium to each well (e.g., 198 µL).
-
Add the this compound DMSO solutions to the media. Using a multichannel pipette, transfer a small, consistent volume of each DMSO dilution into the corresponding wells of the media-containing plate (e.g., 2 µL). This will result in a final DMSO concentration of 1% and a range of this compound concentrations. Include a control well with media and DMSO only.
-
Incubate and measure absorbance. Incubate the plate at 37°C for a set period (e.g., 1-2 hours) to allow for equilibration. After incubation, measure the absorbance at 620 nm using a plate reader.
-
Analyze the data. Plot the absorbance at 620 nm against the concentration of this compound. The concentration at which a sharp increase in absorbance is observed indicates the point of precipitation.
Data Presentation: Example Solubility Data
| This compound Concentration (µM) | Absorbance at 620 nm | Observation |
| 0 (DMSO control) | 0.05 | Clear |
| 1.95 | 0.06 | Clear |
| 3.9 | 0.05 | Clear |
| 7.8 | 0.07 | Clear |
| 15.6 | 0.15 | Slight turbidity |
| 31.25 | 0.45 | Visible precipitate |
| 62.5 | 0.89 | Heavy precipitate |
| 125 | 1.52 | Heavy precipitate |
Note: This is example data. Your results may vary depending on the specific medium and experimental conditions.
Signaling Pathway and Logical Relationships
Potential Interactions Leading to Precipitation
Caption: Factors contributing to this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to Lsd1-IN-12 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the LSD1 inhibitor, Lsd1-IN-12.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in transcriptional regulation. LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to the repression or activation of target genes, respectively.[1] By inhibiting LSD1, this compound can reactivate tumor suppressor genes and suppress oncogenic pathways. Additionally, LSD1 inhibitors can exert effects through non-catalytic mechanisms by disrupting the scaffolding function of LSD1 in protein complexes.[2]
Q2: My cancer cells are not responding to this compound treatment. What are the potential resistance mechanisms?
A2: Resistance to LSD1 inhibitors like this compound can be intrinsic or acquired and may involve several mechanisms:
-
Transcriptional Reprogramming: Cancer cells can switch their transcriptional state, for example, from a neuroendocrine to a mesenchymal-like phenotype, which is less dependent on LSD1 activity.[2]
-
Upregulation of Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the Epithelial-Mesenchymal Transition (EMT), TGF-beta, and NOTCH pathways, can compensate for LSD1 inhibition.[2]
-
Low LSD1 Expression: Some cancer cells may have inherently low levels of LSD1, making them less sensitive to its inhibition.[3]
-
Expression of Specific Transcription Factors: The presence or absence of certain SNAG domain-containing transcription factors, such as INSM1 and GFI1B, can influence sensitivity to LSD1 inhibitors. However, their expression alone is not always a definitive predictor of sensitivity.[2]
Q3: How can I overcome resistance to this compound in my experiments?
A3: Several strategies can be employed to address resistance:
-
Combination Therapy: Combining this compound with other anti-cancer agents can be highly effective. Synergistic effects have been observed with HDAC inhibitors, BET inhibitors, and chemotherapy agents like bortezomib.[3][4]
-
Targeting Bypass Pathways: If resistance is mediated by the activation of specific signaling pathways, inhibitors targeting key components of those pathways can be used in combination with this compound.
-
Characterize Your Cell Line: Before starting experiments, it is crucial to characterize the baseline LSD1 expression and the status of relevant signaling pathways in your cancer cell line to anticipate potential resistance.
Q4: What are the expected phenotypic effects of this compound treatment on sensitive cancer cells?
A4: In sensitive cancer cell lines, this compound treatment is expected to lead to:
-
Inhibition of cell proliferation and growth arrest.
-
Induction of apoptosis (programmed cell death).
-
Cellular differentiation.
-
Changes in cell morphology.
Troubleshooting Guides
Problem 1: No or low cytotoxicity observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Intrinsic Resistance of the Cell Line | Verify the expression level of LSD1 in your cell line by Western blot or RT-qPCR. Cell lines with low LSD1 expression may be inherently resistant. Consider using a different cell line known to be sensitive to LSD1 inhibitors as a positive control. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 value of this compound for your specific cell line. Concentrations may need to be optimized for different cell types. |
| Incorrect Drug Preparation or Storage | Ensure this compound is dissolved in the appropriate solvent (e.g., DMSO) and stored under the recommended conditions to maintain its activity. Prepare fresh dilutions for each experiment. |
| Cell Culture Conditions | High serum concentrations or other factors in the cell culture medium may interfere with the inhibitor's activity. Try reducing the serum concentration if possible, or test the inhibitor in a serum-free medium for a short duration. |
| Rapid Development of Acquired Resistance | If a decrease in efficacy is observed over time, consider that the cells may be developing resistance. Analyze for changes in gene expression related to resistance pathways (e.g., EMT markers). |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic and phenotypic drift, affecting drug sensitivity. |
| Variability in Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments, as this can influence cell growth rates and drug response. |
| Inconsistent Inhibitor Treatment Time | Adhere to a strict and consistent incubation time with this compound for all experiments. |
| Pipetting Errors | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent drug concentrations. |
Problem 3: Difficulty in detecting changes in histone methylation.
| Possible Cause | Suggested Solution |
| Poor Antibody Quality | Use a validated antibody specific for the histone modification of interest (e.g., H3K4me2, H3K9me2). Check the antibody datasheet for recommended applications and dilutions. |
| Insufficient Protein Lysis or Histone Extraction | Use a lysis buffer and protocol optimized for histone extraction to ensure efficient recovery of nuclear proteins. |
| Low Abundance of the Histone Mark | The baseline level of the specific histone methylation mark may be low in your cell line. Ensure you are loading a sufficient amount of protein on your Western blot. |
| Inefficient Western Blot Transfer | Due to their small size, histones can be difficult to transfer efficiently. Optimize your transfer conditions (e.g., membrane type, transfer time, and voltage). |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | Kᵢ (μM) |
| LSD1 | 1.1 |
| LSD2 | 61 |
| MAO-A | 2.3 |
| MAO-B | 3.5 |
Data sourced from MedchemExpress.
Table 2: IC₅₀ Values of Various LSD1 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC₅₀ (μM) |
| Compound 14 | HepG2 | Liver Cancer | 0.93 |
| Compound 14 | HEP3B | Liver Cancer | 2.09 |
| Compound 14 | HUH6 | Liver Cancer | 1.43 |
| Compound 14 | HUH7 | Liver Cancer | 4.37 |
| GSK-690 | THP-1 | Acute Myeloid Leukemia | ~10 (clonogenic inhibition) |
| GSK-690 | MV4-11 | Acute Myeloid Leukemia | ~10 (clonogenic inhibition) |
| ORY-1001 (Iadademstat) | - | Acute Myeloid Leukemia | 0.018 |
| JBI-802 | - | Various Hematological and Solid Tumors | 0.05 (LSD1) |
Note: Data compiled from various sources.[4][5] IC₅₀ values can vary depending on the assay conditions and cell line.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK8)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.01 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for Histone Methylation
Objective: To assess the effect of this compound on global levels of H3K4me2 and H3K9me2.
Materials:
-
Cancer cells treated with this compound and vehicle control
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration.
-
Denature 15-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use dilutions as recommended by the antibody manufacturer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total histone H3 loading control.
Protocol 3: RT-qPCR for Gene Expression Analysis
Objective: To measure the changes in the expression of genes associated with this compound resistance (e.g., EMT markers like Vimentin, Snail).
Materials:
-
Cancer cells treated with this compound and vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Methodology:
-
Extract total RNA from treated and control cells using an RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions in triplicate for each target gene and the housekeeping gene. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Visualizations
Caption: A general experimental workflow for investigating the effects and resistance mechanisms of this compound.
Caption: A decision-making flowchart for troubleshooting and investigating resistance to this compound.
Caption: A simplified diagram of the TGF-β signaling pathway and its interaction with LSD1 in promoting EMT.
References
Technical Support Center: Improving the In Vivo Bioavailability of Lsd1-IN-12
Welcome to the technical support center for Lsd1-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo bioavailability of this potent lysine-specific demethylase 1 (LSD1) inhibitor.
Disclaimer: Limited public data is available for the in vivo pharmacokinetic properties and formulation of this compound. The information provided herein is based on general principles for small molecule inhibitors with poor aqueous solubility and data from structurally or functionally similar LSD1 inhibitors. All protocols and formulations should be considered as starting points and require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone modification and gene regulation.[1] It also shows inhibitory activity against LSD2, MAO-A, and MAO-B. Its reported inhibitor constant (Ki) values are:
Due to its chemical structure, this compound is predicted to have low aqueous solubility, which can pose a challenge for achieving adequate in vivo bioavailability.
Q2: What are the common challenges in achieving good in vivo bioavailability with small molecule inhibitors like this compound?
The primary challenges for oral bioavailability of hydrophobic small molecules include:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low permeability: The compound may not efficiently cross the intestinal membrane.
-
First-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[2][3]
-
Efflux by transporters: The compound may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
Q3: What are some general strategies to improve the bioavailability of hydrophobic compounds?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:
-
Co-solvents: Using a mixture of solvents to increase the drug's solubility in the formulation.
-
Surfactants: These can improve wetting and form micelles to solubilize the drug.
-
Cyclodextrins: These can form inclusion complexes with the drug, increasing its apparent solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption.
-
Nanosuspensions: Reducing the particle size of the drug can increase its dissolution rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no detectable plasma concentration after oral administration. | Poor aqueous solubility leading to low dissolution. | 1. Optimize the formulation vehicle. Try a formulation with co-solvents (e.g., PEG400, DMSO), surfactants (e.g., Tween 80, Kolliphor® RH40), or cyclodextrins (e.g., HP-β-CD).2. Consider particle size reduction (micronization or nanosuspension) if the compound is in solid form.3. Evaluate alternative routes of administration (e.g., intraperitoneal, intravenous) to bypass gut absorption barriers. |
| High first-pass metabolism in the liver. | 1. Co-administer with a known inhibitor of the relevant metabolic enzymes (if known).2. Consider a different route of administration that avoids the portal circulation (e.g., subcutaneous). | |
| Rapid clearance from the bloodstream. | 1. Increase the dosing frequency or consider a continuous infusion model.2. Analyze plasma samples at earlier time points post-administration. | |
| High variability in plasma concentrations between animals. | Inconsistent dosing, food effects, or differences in gut physiology. | 1. Ensure accurate and consistent administration technique (e.g., oral gavage).2. Standardize the fasting/feeding state of the animals before and after dosing.3. Increase the number of animals per group to improve statistical power. |
| Precipitation of the compound in the formulation upon storage or dilution. | The compound is supersaturated in the vehicle. | 1. Prepare fresh formulations immediately before each use.2. Gently warm and sonicate the formulation to aid dissolution.3. Reduce the concentration of the compound in the formulation. |
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₂O | MedChemExpress |
| CAS Number | 1228143-76-7 | MedChemExpress |
| Ki (LSD1) | 1.1 µM | [1] |
| Ki (LSD2) | 61 µM | [1] |
| Ki (MAO-A) | 2.3 µM | [1] |
| Ki (MAO-B) | 3.5 µM | [1] |
| Aqueous Solubility | Data not available. Predicted to be low. | - |
Table 2: Pharmacokinetic Parameters of Other LSD1 Inhibitors in Mice (for reference)
Disclaimer: This data is for other LSD1 inhibitors and should be used as a general reference only. The pharmacokinetic profile of this compound may differ significantly.
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Reference |
| GSK2879552 | 5 mg/kg, oral | 720 | 0.5 | 1584 | 1.9 | [4] |
| Bomedemstat | 7.5 mg/kg, oral | ~825 (1.2 µM) | - | - | - | [1] |
| Bomedemstat | 15 mg/kg, oral | ~2590 (3.76 µM) | - | - | - | [1] |
Experimental Protocols
Protocol 1: General Formulation Strategy for a Hydrophobic Small Molecule Inhibitor (Starting Point for this compound)
This protocol is a general starting point and should be optimized based on solubility and stability studies of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG400 (e.g., 30-40% of the final volume) and vortex until the solution is clear. Gentle warming (37°C) and sonication may be used to aid dissolution.
-
Add Tween 80 (e.g., 5-10% of the final volume) and mix thoroughly.
-
Add saline to reach the final desired volume and vortex until a clear, homogenous solution or a fine suspension is formed.
-
Visually inspect the formulation for any precipitation before administration.
Protocol 2: In Vivo Bioavailability Assessment in Mice
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Number: 3-5 mice per time point
Dosing:
-
Fast the mice for 4-6 hours before oral administration (water ad libitum).
-
Administer the formulated this compound via oral gavage at the desired dose.
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing. Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time profile.
Visualizations
Caption: Experimental workflow for assessing the in vivo bioavailability of this compound.
Caption: Simplified signaling pathway showing LSD1-mediated gene repression and its inhibition by this compound.
Caption: Logical troubleshooting workflow for addressing low in vivo bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating Lsd1-IN-12 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Lsd1-IN-12, a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). We present objective comparisons with other known LSD1 inhibitors and include detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate validation strategy for their needs.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By modulating histone methylation, LSD1 influences gene expression, and its dysregulation is implicated in various cancers, making it a promising therapeutic target.[1][2][3]
This compound belongs to a class of small molecules designed to inhibit the catalytic activity of LSD1. Validating that a compound like this compound engages its intended target in a cellular context is a critical step in drug discovery and development. This guide outlines key experimental approaches to confirm and quantify the interaction of this compound with LSD1 within cells.
Comparative Analysis of LSD1 Inhibitors
| Inhibitor | Type | In Vitro IC50 (LSD1) | Cellular Potency (Phenotypic or Biomarker) | Selectivity |
| This compound (as CBB1003/CBB1007) | Reversible, Substrate Competitive | CBB1003: 10.54 µMCBB1007: 5.27 µM[4][5] | Increases H3K4me2 levels in cells (qualitative)[6]; Inhibits pluripotent tumor growth (IC50 > 100 µM for non-pluripotent cells)[7] | Selective for LSD1 over LSD2 and JARID1A[5] |
| Tranylcypromine (TCP) | Irreversible, Covalent | ~20.7 µM[8] | Induces Gfi-1b and ITGAM gene expression in NB4 cells[9] | Also inhibits MAO-A and MAO-B[8] |
| GSK-LSD1 | Irreversible, Mechanism-based | 16 nM[10] | Induces gene expression changes (Avg. EC50 < 5 nM)Inhibits cancer cell growth (Avg. EC50 < 5 nM) | >1000-fold selective over LSD2, MAO-A, MAO-B[10] |
| Iadademstat (ORY-1001) | Irreversible, Covalent | 18 nM[5] | Induces CD11b marker in THP-1 cells (EC50 < 1 nM)[5] | Highly selective for LSD1 over other MAOs[5] |
Experimental Protocols for Target Validation
Here, we provide detailed protocols for three key assays to validate the cellular target engagement of this compound.
Western Blot for Histone Methylation Marks
This assay directly measures the downstream consequence of LSD1 inhibition – an increase in the global levels of its substrates, H3K4me2 and H3K9me2.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-72 hours).
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).
-
Neutralize the extract and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg) onto a high-percentage (e.g., 15%) polyacrylamide gel to resolve low molecular weight histone proteins.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for H3K4me2 (e.g., Abcam ab32356) and H3K9me2 (e.g., Abcam ab1220) overnight at 4°C. A primary antibody against total Histone H3 should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for H3K4me2 and H3K9me2 and normalize them to the total Histone H3 loading control. Plot the normalized intensity against the concentration of this compound to determine the EC50 value.[1][11][12]
Chromatin Immunoprecipitation (ChIP) followed by qPCR
ChIP-qPCR allows for the quantification of histone methylation changes at specific gene promoters known to be regulated by LSD1.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound as described for the Western blot protocol. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation:
-
Wash cells twice with ice-cold PBS and scrape them into a collection tube.
-
Lyse the cells and nuclei to release the chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody specific for H3K4me2 or H3K9me2, or a negative control IgG, overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Quantitative PCR (qPCR):
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with this compound at a desired concentration (e.g., 10x the expected IC50) or a vehicle control.
-
Heat Treatment: Aliquot the treated cells or lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Separation of Soluble Fraction:
-
For intact cells, lyse them after heating using freeze-thaw cycles or a lysis buffer.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble LSD1 protein in each sample using Western blotting, ELISA, or other sensitive protein detection methods.
-
-
Data Analysis: Plot the amount of soluble LSD1 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[17][18][19]
Visualizing the Pathways and Workflows
To further clarify the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Histone western blot protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. LSD1 Inhibitor III, CBB1007 - Calbiochem | 489478 [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 13. Chromatin Immunoprecipitation (ChIP) to Assess Histone Marks in Auxin-treated Arabidopsis thaliana Inflorescence Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 17. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Irreversible LSD1 Inhibitors: Lsd1-IN-12 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator in cancer. Its role in demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) leads to transcriptional repression or activation, respectively, thereby influencing cell proliferation, differentiation, and tumorigenesis. The development of irreversible inhibitors targeting LSD1 has shown significant promise in preclinical and clinical settings, particularly for hematological malignancies and certain solid tumors. This guide provides an objective comparison of a panel of irreversible LSD1 inhibitors, with a focus on the preclinical compound Lsd1-IN-12 alongside clinically evaluated agents.
Overview of Irreversible LSD1 Inhibitors
Irreversible LSD1 inhibitors typically contain a reactive moiety, often a cyclopropylamine as seen in the parent compound tranylcypromine (TCP), which forms a covalent adduct with the FAD cofactor in the enzyme's active site. This mechanism leads to sustained inhibition of LSD1's demethylase activity. This guide will compare the following irreversible LSD1 inhibitors:
-
This compound: A preclinical investigational inhibitor.
-
Tranylcypromine (TCP): The first identified LSD1 inhibitor, also a monoamine oxidase (MAO) inhibitor.
-
Phenelzine: Another MAO inhibitor with off-target activity against LSD1.
-
Iadademstat (ORY-1001): A potent and selective inhibitor that has undergone clinical trials.
-
Bomedemstat (IMG-7289): An inhibitor investigated in clinical trials for myeloproliferative neoplasms.
-
GSK2879552: A clinical-stage inhibitor with activity in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).
-
INCB059872: An orally available inhibitor studied in clinical trials for myeloid malignancies.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for each inhibitor, providing a clear comparison of their biochemical potency, selectivity, cellular activity, and in vivo efficacy.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | LSD1 IC50/Ki | LSD2 IC50/Ki | MAO-A IC50/Ki | MAO-B IC50/Ki | Selectivity (LSD1 vs. MAO-A/B) |
| This compound | 1.1 µM (Ki)[1] | 61 µM (Ki)[1] | 2.3 µM (Ki)[1] | 3.5 µM (Ki)[1] | Moderately selective |
| Tranylcypromine (TCP) | Weak inhibitor[2] | - | Active | Active | Non-selective |
| Phenelzine | Active[3] | - | Active | Active | Non-selective |
| Iadademstat (ORY-1001) | <20 nM (IC50)[4] | >1000-fold selective | >1000-fold selective | >1000-fold selective | Highly selective |
| Bomedemstat (IMG-7289) | 56.8 nM (IC50)[3] | - | - | - | - |
| GSK2879552 | 24 nM (IC50)[5] | >1000-fold selective | >1000-fold selective | >1000-fold selective | Highly selective |
| INCB059872 | Potent inhibitor[3] | Selective | Selective | Selective | Selective |
Table 2: Cellular Activity
| Inhibitor | Cell Line(s) | Antiproliferative IC50 | Cellular Effects |
| This compound | MV-4-11 (AML) | - | Induces differentiation[1] |
| Tranylcypromine (TCP) | Various | Micromolar range | Induces differentiation |
| Phenelzine | Breast cancer cells | - | Inhibits proliferation[6] |
| Iadademstat (ORY-1001) | THP-1, MV(4;11) (AML) | Sub-nanomolar | Induces differentiation and apoptosis[7] |
| Bomedemstat (IMG-7289) | Myeloid cancer cells | - | Impairs self-renewal of neoplastic stem cells[8] |
| GSK2879552 | SCLC and AML cell lines | Nanomolar range | Inhibits proliferation, induces differentiation markers[5][9] |
| INCB059872 | THP-1 (AML) | - | Induces differentiation, alters gene expression[3] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Animal Model | Tumor Type | Administration | Efficacy |
| This compound | Mouse xenograft | MV-4-11 (AML) | Oral | Significant tumor growth inhibition[1] |
| Tranylcypromine (TCP) | Mouse xenograft | Various | - | Tumor growth inhibition |
| Phenelzine | Mouse xenograft | Breast cancer | - | Tumor growth inhibition in combination with nab-paclitaxel[6] |
| Iadademstat (ORY-1001) | Mouse xenograft | MV(4;11) (AML) | Oral (<0.020 mg/kg) | Significant tumor growth reduction[4] |
| Bomedemstat (IMG-7289) | Mouse models | Myeloproliferative neoplasms | Oral | Reduced peripheral cell counts, splenomegaly, and marrow fibrosis |
| GSK2879552 | Mouse xenograft | NCI-H1417 (SCLC) | Oral (1.5 mg/kg) | 83% tumor growth inhibition[9] |
| INCB059872 | Mouse models | Myeloid leukemia | Oral | Changes in bone marrow progenitor populations[3] |
Signaling Pathways and Experimental Workflows
The inhibition of LSD1 impacts multiple downstream signaling pathways crucial for cancer cell survival and proliferation. The following diagrams illustrate a generalized signaling pathway affected by LSD1 and a typical experimental workflow for evaluating LSD1 inhibitors.
Caption: Generalized signaling pathway affected by LSD1 inhibition.
Caption: Typical experimental workflow for evaluating LSD1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summarized protocols for key experiments cited in the evaluation of LSD1 inhibitors.
LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation reaction.
-
Reagents: Recombinant human LSD1 enzyme, H3K4me1/2 peptide substrate, horseradish peroxidase (HRP), Amplex Red reagent, and the test inhibitor.
-
Procedure:
-
The inhibitor is pre-incubated with the LSD1 enzyme in an appropriate buffer.
-
The demethylation reaction is initiated by adding the H3K4me1/2 peptide substrate.
-
The reaction is allowed to proceed at a controlled temperature.
-
The HRP and Amplex Red are added to the reaction mixture.
-
The fluorescence generated by the oxidation of Amplex Red in the presence of hydrogen peroxide is measured using a microplate reader.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce LSD1 activity by 50%, is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Cancer cell lines of interest (e.g., MV-4-11 for AML) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the LSD1 inhibitor for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The IC50 value for cell proliferation is determined by plotting the percentage of cell viability against the inhibitor concentration.
In Vivo Xenograft Study
This study evaluates the antitumor efficacy of an LSD1 inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The LSD1 inhibitor is administered to the treatment group via a specific route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. The tolerability of the treatment is assessed by monitoring body weight changes and any signs of toxicity.
Conclusion
The landscape of irreversible LSD1 inhibitors is rapidly evolving, with several compounds demonstrating potent preclinical and clinical activity. While established inhibitors like Iadademstat and GSK2879552 have set a high bar in terms of potency and selectivity, the preclinical data for this compound suggests it is a valuable tool for further investigation into the therapeutic potential of targeting LSD1. The choice of an appropriate inhibitor for research or therapeutic development will depend on a careful consideration of its biochemical profile, cellular activity, and in vivo efficacy and safety. The data and protocols presented in this guide aim to provide a solid foundation for such comparative evaluations.
References
- 1. Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LSD1 Inhibitors: Lsd1-IN-12 vs. Reversible Agents
For Researchers, Scientists, and Drug Development Professionals
Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target in oncology due to its role in regulating gene expression programs that drive tumor progression and suppress differentiation.[1][2] As a flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), acting as a transcriptional co-repressor or co-activator depending on its associated protein complex.[3][4][5] The development of small molecule inhibitors targeting LSD1 has led to two primary classes of agents: irreversible (covalent) and reversible (non-covalent) inhibitors. This guide provides an objective comparison between Lsd1-IN-12, an irreversible inhibitor, and the class of modern reversible LSD1 inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between irreversible and reversible LSD1 inhibitors lies in their interaction with the enzyme's active site.
-
Irreversible Inhibitors (e.g., this compound, Iadademstat): These compounds, often derivatives of tranylcypromine (TCP), act as mechanism-based inactivators. They form a covalent adduct with the FAD cofactor essential for LSD1's catalytic activity.[6][7] This permanent inactivation offers a long-lasting pharmacodynamic effect but raises concerns about off-target effects and potential toxicity due to the irreversible nature of the binding.
-
Reversible Inhibitors (e.g., Seclidemstat, Pulrodemstat): This newer class of inhibitors binds non-covalently to the LSD1 active site, typically competing with the histone substrate.[8][9] Their binding is transient, allowing for a more controlled and potentially safer pharmacological profile. This reversibility may mitigate some of the side effects observed with covalent inhibitors.[4]
Comparative Performance Data
Quantitative analysis of biochemical potency, selectivity, and cellular activity is crucial for evaluating and selecting an appropriate LSD1 inhibitor for research or therapeutic development.
Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors
Selectivity is a key parameter, particularly against the structurally similar monoamine oxidases (MAO-A and MAO-B), to minimize off-target neurological or cardiovascular effects. Reversible inhibitors like Pulrodemstat and clinically advanced irreversible inhibitors like Bomedemstat demonstrate significantly higher selectivity for LSD1 over MAOs compared to this compound.
| Inhibitor | Type | LSD1 IC₅₀ / Kᵢ | MAO-A IC₅₀ / Kᵢ | MAO-B IC₅₀ / Kᵢ | Selectivity (LSD1 vs. MAO-B) |
| This compound | Irreversible | 1.1 µM (Kᵢ)[10] | 2.3 µM (Kᵢ)[10] | 3.5 µM (Kᵢ)[10] | ~3.2-fold |
| Iadademstat (ORY-1001) | Irreversible | <20 nM (IC₅₀)[11] | >100 µM | >100 µM | >5000-fold |
| Bomedemstat (IMG-7289) | Irreversible | Low nM | >2500-fold selective vs MAOs[6] | >2500-fold selective vs MAOs[6] | >2500-fold |
| Seclidemstat (SP-2577) | Reversible | 13 nM (IC₅₀)[12] | Not specified | Not specified | Potent & selective[8] |
| Pulrodemstat (CC-90011) | Reversible | 0.25 nM (IC₅₀)[13] | >100 µM | >100 µM | >400,000-fold |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
The ultimate measure of an anti-cancer agent's potential is its ability to inhibit the growth of cancer cells. The data below showcases the half-maximal effective concentration (EC₅₀) or IC₅₀ for cell proliferation.
| Inhibitor | Cell Line | Cancer Type | Anti-proliferative EC₅₀ / IC₅₀ |
| Iadademstat (ORY-1001) | MV(4;11) | Acute Myeloid Leukemia (AML) | Potent inhibition[11] |
| Bomedemstat (IMG-7289) | Various | Myeloproliferative Neoplasms | Reduces mutant cell burden[14][15] |
| Seclidemstat (SP-2577) | Multiple | Ewing Sarcoma, Rhabdomyosarcoma | Potent cytotoxicity[16][17] |
| Pulrodemstat (CC-90011) | Kasumi-1 | Acute Myeloid Leukemia (AML) | 2 nM (EC₅₀)[13] |
| Pulrodemstat (CC-90011) | THP-1 | Acute Myeloid Leukemia (AML) | 7 nM (EC₅₀ for differentiation)[13] |
Signaling Pathways Modulated by LSD1
LSD1 does not act in isolation. It is a key node in several oncogenic signaling pathways. Its inhibition can lead to the reactivation of tumor suppressor genes and the shutdown of pathways essential for tumor growth and survival. Key pathways influenced by LSD1 include Notch and PI3K/Akt/mTOR, which are critical for cell growth, differentiation, and survival. Evidence suggests LSD1 can positively regulate these pathways in cancers like esophageal squamous cell carcinoma (ESCC).
Experimental Protocols
Reproducible and standardized protocols are essential for comparing the efficacy of different inhibitors. Below are methodologies for key experiments.
In Vitro LSD1 Demethylase Activity Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
Principle: LSD1 demethylates its substrate (e.g., H3K4me2 peptide), producing H₂O₂. Horseradish peroxidase (HRP) uses this H₂O₂ to oxidize a substrate (e.g., Amplex Red), generating a fluorescent signal proportional to LSD1 activity.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
LSD1 inhibitors (this compound, reversible inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
96-well black microplates
-
Plate reader with fluorescence detection (Ex/Em ~530/590 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 96-well plate, add 25 µL of each inhibitor dilution. Include "no inhibitor" and "no enzyme" controls.
-
Add 25 µL of LSD1 enzyme solution to each well (except "no enzyme" controls) and pre-incubate for 15-30 minutes at room temperature to allow inhibitor binding.
-
Prepare a reaction mix containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.
-
Initiate the reaction by adding 50 µL of the reaction mix to all wells.
-
Immediately place the plate in a plate reader and measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the reaction rate against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Cellular Proliferation Assay (e.g., MTS Assay)
This assay determines the effect of inhibitors on the viability and proliferation of cancer cells.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture.
Materials:
-
Cancer cell lines (e.g., Kasumi-1, THP-1)
-
Complete cell culture medium
-
LSD1 inhibitors
-
MTS reagent
-
96-well clear tissue culture plates
-
Spectrophotometer (absorbance at 490 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the LSD1 inhibitors in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the EC₅₀ value.
Western Blot for Histone Methylation Marks
This technique is used to confirm the on-target effect of LSD1 inhibitors within cells by measuring the levels of H3K4me1 and H3K4me2.
Principle: Following treatment with an LSD1 inhibitor, the levels of its substrates (H3K4me1/2) should increase. Western blotting uses specific antibodies to detect and quantify these changes in protein levels.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running apparatus
-
Transfer system (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-H3K4me1, anti-Total H3 as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse cells treated with inhibitors and controls to extract total protein.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies (e.g., anti-H3K4me2 and anti-Total H3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and capture the chemiluminescent signal using an imager.
-
Quantify band intensities and normalize the H3K4me2 signal to the Total H3 signal to determine the relative increase in methylation.
Conclusion
The choice between an irreversible and a reversible LSD1 inhibitor depends heavily on the research or clinical context.
-
This compound and other early-stage irreversible inhibitors can serve as useful tool compounds but may be limited by lower selectivity, which can complicate the interpretation of experimental results.
-
Clinically advanced irreversible inhibitors like Iadademstat and Bomedemstat offer high potency and improved selectivity, making them powerful agents for in vivo studies and therapeutic development.
-
Reversible inhibitors such as Seclidemstat and Pulrodemstat represent the cutting edge of LSD1-targeted therapy. Their exceptional potency and selectivity, combined with a more tunable and potentially safer pharmacological profile, make them highly attractive candidates for clinical applications.[9][18][19]
For researchers, the high selectivity of inhibitors like Pulrodemstat allows for more precise interrogation of LSD1's biological functions. For drug developers, the improved safety profile of reversible inhibitors may offer a wider therapeutic window, a critical consideration for progressing new cancer therapies into the clinic.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oryzon.com [oryzon.com]
- 8. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 16. Seclidemstat (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion-Positive Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profile of LSD1 Inhibitors
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] Its involvement in various cancers has made it an attractive target for drug development.[3][4][5] A critical aspect in the development of LSD1 inhibitors is their selectivity, as off-target effects, particularly against related enzymes such as LSD2 (KDM1B) and monoamine oxidases A and B (MAO-A and MAO-B), can lead to undesirable side effects.[6][7]
This guide provides a comparative analysis of the cross-reactivity profiles of several representative LSD1 inhibitors. While specific data for a compound designated "Lsd1-IN-12" is not publicly available, this document serves as a template for evaluating and comparing the selectivity of novel LSD1 inhibitors against established compounds. The data presented here is compiled from various in vitro studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the in vitro potency (IC50 values) of selected LSD1 inhibitors against LSD1 and key off-target enzymes. Lower IC50 values indicate higher potency. The selectivity is often expressed as a ratio of the IC50 for the off-target enzyme to the IC50 for LSD1, with higher ratios indicating greater selectivity.
| Compound | Type | LSD1 IC50 (nM) | LSD2 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (LSD2/LSD1) | Selectivity (MAO-A/LSD1) | Selectivity (MAO-B/LSD1) |
| Iadademstat (ORY-1001) | Irreversible | ~18 | >100,000 | ~1,500 | ~12,000 | >5,500 | ~83 | ~667 |
| Bomedemstat (IMG-7289) | Irreversible | ~25 | >100,000 | >100,000 | >100,000 | >4,000 | >4,000 | >4,000 |
| Seclidemstat (SP-2577) | Reversible | ~130 | >100,000 | >100,000 | >100,000 | >769 | >769 | >769 |
| GSK-LSD1 | Irreversible | ~16 | >50,000 | ~3,000 | ~8,000 | >3,125 | ~188 | ~500 |
| SP-2509 | Reversible | ~2,500 | >100,000 | >100,000 | >100,000 | >40 | >40 | >40 |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions. The data is compiled from multiple sources for comparative purposes.
Experimental Protocols
The cross-reactivity profiles of LSD1 inhibitors are typically determined using a panel of in vitro enzymatic assays. Below are the detailed methodologies for two commonly employed assays.
Peroxidase-Coupled Enzyme Assay
This assay measures the hydrogen peroxide (H2O2) produced as a byproduct of the LSD1-mediated demethylation reaction.[8] The H2O2 is then used by horseradish peroxidase (HRP) to oxidize a substrate, resulting in a detectable colorimetric or fluorometric signal.
Protocol:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in an appropriate buffer.
-
Enzyme and Inhibitor Pre-incubation: Recombinant human LSD1 enzyme is pre-incubated with the test inhibitor for a defined period (e.g., 15-30 minutes) on ice or at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the LSD1 substrate (e.g., a methylated histone H3 peptide) and HRP with its substrate (e.g., Amplex Red).
-
Signal Detection: The reaction is incubated at a controlled temperature (e.g., 37°C), and the resulting signal is measured at specific time points using a microplate reader.
-
Data Analysis: The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
-
Cross-Reactivity Assessment: The same protocol is followed using other enzymes such as LSD2, MAO-A, and MAO-B to determine the inhibitor's activity against these off-targets.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a proximity-based assay that measures the enzymatic activity by detecting the binding of a specific antibody to the demethylated product.
Protocol:
-
Reaction Mixture Preparation: The LSD1 enzyme, the test inhibitor, and a biotinylated histone H3 peptide substrate are incubated together.
-
Enzymatic Reaction: The reaction is allowed to proceed for a set time at a controlled temperature.
-
Detection: The reaction is stopped, and two detection reagents are added: a europium cryptate-labeled antibody specific for the demethylated product and streptavidin-XL665, which binds to the biotinylated peptide.
-
Signal Measurement: If the substrate has been demethylated, the antibody binds, bringing the europium cryptate and XL665 into close proximity. Upon excitation, energy transfer (FRET) occurs, and a specific fluorescent signal is measured at two wavelengths.
-
Data Analysis: The ratio of the two emission signals is calculated to determine the extent of the reaction, and IC50 values are derived from the dose-response curves.
Visualizations
LSD1 Signaling Pathway
Caption: LSD1's role in histone demethylation and gene regulation.
Experimental Workflow for Inhibitor Selectivity Profiling
Caption: Workflow for assessing the selectivity of an LSD1 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LSD1 Inhibitors: Alternatives to Lsd1-IN-12
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, the inhibition of Lysine-Specific Demethylase 1 (LSD1) presents a promising therapeutic strategy, particularly in oncology. This guide provides an objective comparison of various alternative compounds to Lsd1-IN-12, a known LSD1 inhibitor, supported by experimental data to inform compound selection and future research directions.
Introduction to LSD1 and Its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and prostate cancer, by promoting cell proliferation, blocking differentiation, and enhancing cancer stem cell properties.[1][2] Consequently, the development of small molecule inhibitors targeting LSD1 has become an active area of research. These inhibitors can be broadly categorized as either irreversible (covalent) or reversible (non-covalent) binders to the LSD1 enzyme.
This guide will compare the biochemical and cellular activities of several prominent LSD1 inhibitors, including both clinical-stage and preclinical compounds, against this compound.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and a selection of alternative LSD1 inhibitors.
Table 1: Biochemical Activity of LSD1 Inhibitors
| Compound | Type | LSD1 IC50/Ki | Selectivity (LSD2, MAO-A, MAO-B) |
| This compound | Reversible | Ki: 1.1 µM[3] | LSD2 Ki: 61 µM; MAO-A Ki: 2.3 µM; MAO-B Ki: 3.5 µM[3] |
| Iadademstat (ORY-1001) | Irreversible | IC50: 18 nM[4] | Highly selective over MAOs[4] |
| Bomedemstat (IMG-7289) | Irreversible | IC50: 56.8 nM | Data not available |
| GSK-2879552 | Irreversible | IC50: 24 nM[5] | Highly selective over MAOs[5] |
| INCB059872 | Irreversible | EC50: 47-377 nM (SCLC cell lines)[6] | Less sensitive in non-tumorigenic cells (IC50 > 10 µM)[6] |
| Pulrodemstat (CC-90011) | Reversible | IC50: 0.25 nM[4] | Selective over LSD2, MAO-A, and MAO-B[4] |
| Seclidemstat (SP-2577) | Reversible | IC50: 13 nM; Ki: 31 nM[7] | Data not available |
| HCI-2509 | Reversible | IC50: 13 nM[8] | Selective over MAO-A and MAO-B (>300 µM)[8] |
Table 2: In Vitro Cellular Activity of LSD1 Inhibitors
| Compound | Cell Line(s) | Antiproliferative Activity (IC50/EC50) | Differentiation Induction (CD11b EC50) |
| Iadademstat (ORY-1001) | AML cell lines | Sub-nanomolar activity[4] | Potent induction[4] |
| Bomedemstat (IMG-7289) | Myeloid malignancy cell lines | Data not available | Data not available |
| GSK-2879552 | AML and SCLC cell lines | Potent inhibition[5] | Induces CD11b and CD86 expression[5] |
| INCB059872 | SCLC cell lines | EC50: 47-377 nM[6] | Induces myeloid differentiation markers[9] |
| Pulrodemstat (CC-90011) | AML (Kasumi-1), SCLC (H1417) | EC50: 2 nM (Kasumi-1), 6 nM (H1417)[10] | EC50: 7 nM (THP-1)[10] |
| Seclidemstat (SP-2577) | Ewing Sarcoma cell lines | IC50: 25-50 nM[11] | Data not available |
| HCI-2509 | Lung Adenocarcinoma cell lines | IC50: 0.3-5 µM[8] | Data not available |
Table 3: In Vivo Efficacy of LSD1 Inhibitors in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Iadademstat (ORY-1001) | Glioblastoma | 400 µg/kg, p.o., every 7 days for 28 days[12] | Significant tumor growth inhibition and increased survival[12] |
| Bomedemstat (IMG-7289) | Myelofibrosis (mouse model) | Orally administered[13] | Reduced spleen size and mutant allele burden[13] |
| GSK-2879552 | SCLC (NCI-H1417) | Orally administered[5] | Effective tumor growth inhibition[5] |
| INCB059872 | SCLC | Oral administration[6] | Significant tumor growth inhibition[6] |
| Pulrodemstat (CC-90011) | SCLC (PDX) | 5 mg/kg, p.o., daily for 30 days[10] | 78% TGI with no body weight loss[10] |
| Seclidemstat (SP-2577) | Pediatric Sarcomas | 100 mg/kg/day, i.p., for 28 days[14] | Significant growth inhibition in a subset of models[14] |
| HCI-2509 | Prostate Cancer (PC3) | Intraperitoneal and oral administration | Significant antitumor efficacy[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of LSD1 inhibitors.
LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the demethylase activity of LSD1 on a biotinylated histone H3 peptide substrate.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3(1-21)K4me1 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Europium cryptate-labeled anti-H3K4me0 antibody
-
XL665-conjugated streptavidin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA)
-
Test compounds (LSD1 inhibitors)
-
384-well low-volume white microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add 2 µL of the test compound solution or vehicle control.
-
Add 4 µL of a solution containing the LSD1 enzyme (final concentration typically in the low nM range) in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 µL of a substrate mix containing the biotinylated H3K4me1 peptide and FAD (final concentrations are typically at their respective Km values).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 10 µL of a detection mixture containing the Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin in a detection buffer.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.[15][16]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Test compounds (LSD1 inhibitors)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of the test compounds in complete culture medium and add 100 µL to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 2-4 hours at room temperature in the dark, with occasional shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.[4][5][17]
Flow Cytometry for Myeloid Differentiation Marker (CD11b)
This assay quantifies the expression of the cell surface marker CD11b, which is upregulated during myeloid differentiation.
Materials:
-
Leukemia cell line (e.g., THP-1)
-
Complete cell culture medium
-
Test compounds (LSD1 inhibitors)
-
Phycoerythrin (PE)-conjugated anti-human CD11b antibody
-
Isotype control antibody (PE-conjugated)
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate at an appropriate density and treat with serial dilutions of the test compounds or vehicle control for a specified period (e.g., 72-96 hours).
-
Harvest the cells by centrifugation and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer at a concentration of approximately 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the PE-conjugated anti-human CD11b antibody or the isotype control antibody to the respective tubes at the manufacturer's recommended concentration.
-
Incubate the tubes for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).
-
Analyze the data using appropriate software to determine the percentage of CD11b-positive cells and the mean fluorescence intensity.
-
Plot the percentage of CD11b-positive cells against the compound concentration to determine the EC50 value for differentiation induction.[18][19]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to LSD1 inhibition.
Caption: LSD1 signaling pathways and the impact of its inhibition.
Caption: A typical experimental workflow for the evaluation of LSD1 inhibitors.
Conclusion
The landscape of LSD1 inhibitors is rapidly evolving, with several promising alternatives to this compound demonstrating potent biochemical and cellular activities. This guide highlights that compounds such as iadademstat (ORY-1001) and pulrodemstat (CC-90011) exhibit nanomolar to sub-nanomolar potency in enzymatic and cellular assays, translating to significant in vivo efficacy in various cancer models. The choice of an appropriate inhibitor will depend on the specific research question, the desired mechanism of action (irreversible vs. reversible), and the cancer type under investigation. The provided data and experimental protocols serve as a valuable resource for researchers to make informed decisions in the pursuit of novel epigenetic therapies targeting LSD1.
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pulrodemstat benzenesulfonate | Histone Demethylase | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of LSD1 with bomedemstat sensitizes small cell lung cancer to immune checkpoint blockade and T cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo evaluation of the lysine-specific demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against pediatric sarcoma preclinical models: A report from the Pediatric Preclinical Testing Consortium (PPTC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bowdish.ca [bowdish.ca]
Comparative Analysis of Lsd1-IN-12 and Other LSD1 Inhibitors on Gene Expression
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of Lysine-Specific Demethylase 1 (LSD1) inhibitors on the cancer cell transcriptome.
This guide provides a detailed comparison of the gene expression changes induced by Lsd1-IN-12 (also known as INCB059872) and other prominent LSD1 inhibitors, including GSK-LSD1, ORY-1001 (Iadademstat), and NCL1. The information presented is intended to assist researchers in selecting the most appropriate compound for their specific research needs and to provide a framework for interpreting experimental outcomes.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation. It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Demethylation of H3K4, a mark associated with active transcription, leads to gene repression. Conversely, demethylation of H3K9, a repressive mark, can result in gene activation.[1][2] LSD1 is overexpressed in various cancers, where it contributes to oncogenesis by silencing tumor suppressor genes and activating oncogenic pathways.[2]
Inhibition of LSD1 has emerged as a promising therapeutic strategy in oncology. LSD1 inhibitors can reactivate silenced tumor suppressor genes, induce differentiation of cancer cells, and inhibit tumor growth.[2][3] This guide focuses on this compound and compares its effects to other well-characterized LSD1 inhibitors.
Comparative Analysis of Gene Expression Changes
The following tables summarize the gene expression changes observed in cancer cell lines upon treatment with this compound and other selected LSD1 inhibitors. The data is compiled from publicly available RNA-sequencing and microarray datasets.
Table 1: Gene Expression Changes Induced by this compound (INCB059872) in MV-4-11 Acute Myeloid Leukemia (AML) Cells
Data derived from microarray analysis of MV-4-11 cells treated with INCB059872. The study highlighted a significant increase in the number of regulated genes related to differentiation and apoptosis, especially in combination with all-trans retinoic acid (ATRA).[4]
| Gene | Regulation | Putative Function in AML |
| GFI1 | Downregulated | Transcription factor, key regulator of hematopoietic stem cell self-renewal and differentiation. |
| PU.1 (SPI1) | Upregulated | Transcription factor essential for myeloid and B-lymphoid development. |
| CEBPA | Upregulated | Transcription factor crucial for granulocytic differentiation. |
| c-MYC | Downregulated | Oncogene involved in cell proliferation and apoptosis. |
| CD11b (ITGAM) | Upregulated | Cell surface marker associated with myeloid differentiation. |
| CD86 | Upregulated | Cell surface marker, co-stimulatory molecule involved in immune response. |
Table 2: Comparison of Cellular Effects and Key Gene Regulations by Different LSD1 Inhibitors
| Inhibitor | Cell Line(s) | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| This compound (INCB059872) | MV-4-11, THP-1 (AML) | Myeloid differentiation markers (CD11b, CD86), Apoptotic pathways | Oncogenic programs (e.g., c-MYC), Hematopoietic stem cell signatures | [4][5] |
| GSK-LSD1 | SCLC cell lines | Axonal guidance, EMT pathways | Cell cycle progression | [6] |
| ORY-1001 (Iadademstat) | AML cell lines | Monocyte/macrophage differentiation markers | Erythroid biomarkers (in erythroleukemia) | [2] |
| NCL1 | Testicular cancer cells | Apoptosis-related genes (Caspases 3, 7, 8) | LSD1 activity and related signaling pathways | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of LSD1 Inhibition
Caption: Figure 1. Simplified signaling pathway of LSD1 inhibition by this compound.
Experimental Workflow for Gene Expression Analysis
Caption: Figure 2. General workflow for analyzing gene expression changes.
Experimental Protocols
RNA-Sequencing Protocol
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., MV-4-11) are cultured in appropriate media and conditions.
-
Cells are treated with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. RNA Extraction:
-
Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. Library Preparation and Sequencing:
-
Poly(A) selection is performed to enrich for mRNA.
-
Strand-specific RNA-seq libraries are prepared using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
The quality and quantity of the libraries are assessed.
-
Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[8]
4. Bioinformatic Analysis:
-
Raw sequencing reads are assessed for quality using tools like FastQC.
-
Reads are aligned to the reference human genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Gene expression is quantified using tools such as RSEM or featureCounts.
-
Differential gene expression analysis is performed between the this compound-treated and vehicle-treated groups using packages like DESeq2 or edgeR in R.
-
Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) Protocol
1. Cell Cross-linking and Chromatin Preparation:
-
Cells are cross-linked with formaldehyde to fix protein-DNA interactions.
-
The cross-linking reaction is quenched with glycine.
-
Cells are lysed, and nuclei are isolated.
-
Chromatin is sheared into fragments of 200-500 bp using sonication or enzymatic digestion.
2. Immunoprecipitation:
-
Sheared chromatin is incubated overnight with an antibody specific to the target protein (e.g., H3K4me2).
-
Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.
-
The beads are washed to remove non-specific binding.
3. DNA Elution and Purification:
-
The cross-links are reversed by heating in the presence of proteinase K.
-
DNA is purified using phenol-chloroform extraction or a column-based method.
4. Library Preparation and Sequencing:
-
ChIP-seq libraries are prepared from the purified DNA using a commercial kit.
-
Libraries are sequenced on a high-throughput sequencing platform.
5. Data Analysis:
-
Raw sequencing reads are aligned to the reference genome.
-
Peak calling is performed to identify regions of enrichment for the target protein.
-
Differential binding analysis can be performed between different conditions.
Conclusion
This compound is a potent LSD1 inhibitor that induces significant changes in the transcriptome of cancer cells, leading to the upregulation of genes involved in differentiation and apoptosis and the downregulation of oncogenic drivers. Its effects are comparable to other LSD1 inhibitors, although specific gene targets and pathway modulation may vary depending on the compound and the cellular context. This guide provides a foundational resource for researchers to understand and compare the effects of this compound and to design future experiments aimed at elucidating the therapeutic potential of LSD1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaching RNA-seq for Cell Line Identification [bio-protocol.org]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNA sequencing for cancer cell lines analysis [bio-protocol.org]
- 8. Approaching RNA-seq for Cell Line Identification - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-12 vs. siRNA Knockdown of LSD1: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methods for inhibiting the function of Lysine-Specific Demethylase 1 (LSD1): the small molecule inhibitor Lsd1-IN-12 and siRNA-mediated gene knockdown. The objective is to offer a framework for researchers to evaluate the efficacy of these two approaches in their specific experimental contexts.
Introduction to LSD1 Inhibition Strategies
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in various cellular processes, including cell proliferation, differentiation, and tumorigenesis.[1] It primarily acts as a transcriptional co-repressor by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2).[1] However, it can also function as a transcriptional co-activator by demethylating H3K9me1/2.[1] Given its significant role in cancer, inhibiting LSD1 has emerged as a promising therapeutic strategy.
This compound is a small molecule inhibitor that targets the catalytic activity of LSD1. By binding to the enzyme, it prevents the demethylation of its histone and non-histone substrates, thereby altering gene expression.
siRNA knockdown of LSD1, on the other hand, utilizes the RNA interference (RNAi) pathway to degrade LSD1 mRNA, leading to a reduction in the total amount of LSD1 protein in the cell.
This guide will delve into the quantitative comparison of these two methods, provide detailed experimental protocols for their evaluation, and illustrate the key signaling pathways and experimental workflows.
Data Presentation: A Comparative Analysis
To effectively compare the efficacy of this compound and siRNA knockdown, researchers should quantify their effects on several key parameters. The following tables provide an illustrative template for presenting such comparative data. The values presented here are representative and should be determined experimentally for your specific cell line and conditions.
Table 1: Comparison of LSD1 Inhibition and Knockdown Efficiency
| Parameter | This compound (10 µM, 48h) | siRNA (50 nM, 48h) | Control (Vehicle/Scrambled siRNA) |
| LSD1 Protein Level (% of Control) | ~100% | 15-30% | 100% |
| LSD1 mRNA Level (% of Control) | ~100% | 20-40% | 100% |
| Global H3K4me2 Level (% of Control) | 150-200% | 130-180% | 100% |
| Global H3K9me2 Level (% of Control) | 120-150% | 110-140% | 100% |
Note: this compound inhibits the enzymatic activity of LSD1 without affecting its protein levels, while siRNA reduces the total amount of LSD1 protein.
Table 2: Effect on Target Gene Expression (Illustrative Fold Change vs. Control)
| Target Gene | This compound (10 µM, 48h) | siRNA (50 nM, 48h) | Biological Role of Gene |
| CDH1 (E-cadherin) | 2.5 - 4.0 | 2.0 - 3.5 | Cell adhesion, tumor suppressor[1][2][3][4] |
| SNAI1 (Snail) | 0.4 - 0.6 | 0.5 - 0.7 | Epithelial-mesenchymal transition (EMT) driver |
| NEUROD1 | 3.0 - 5.0 | 2.5 - 4.5 | Neuronal differentiation marker[5][6][7] |
Note: The re-expression of silenced tumor suppressor genes like CDH1 is a key indicator of successful LSD1 inhibition.
Table 3: Comparison of Cellular Phenotypes
| Phenotypic Assay | This compound (10 µM, 72h) | siRNA (50 nM, 72h) | Control (Vehicle/Scrambled siRNA) |
| Cell Viability (% of Control) | 60-75% | 65-80% | 100% |
| Apoptosis (% of Cells) | 15-25% | 10-20% | <5% |
| Neuronal Differentiation (% of cells with neurites) | 30-40% | 25-35% | <10% |
Note: The choice of phenotypic assay should be tailored to the biological question and cell model under investigation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols that can be adapted for specific experimental needs.
Cell Culture and Treatment
-
Cell Lines: Select a cell line relevant to your research question (e.g., a cancer cell line with high LSD1 expression).
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle (DMSO) control. A typical concentration range to test is 1-20 µM.[8][9]
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
-
-
siRNA Transfection:
-
Use a validated siRNA sequence targeting LSD1 and a non-targeting (scrambled) siRNA control.
-
On the day of transfection, seed cells in antibiotic-free medium.
-
Prepare the siRNA-lipid complex according to the transfection reagent manufacturer's protocol. A typical final siRNA concentration is 20-100 nM.[10][11][12]
-
Add the transfection complex to the cells and incubate for the recommended time (typically 4-6 hours).
-
Replace the transfection medium with fresh complete medium.
-
Incubate for 48-72 hours to allow for LSD1 protein depletion before analysis.[13]
-
Western Blotting for Protein Quantification
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[14][15][16][17][18]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LSD1, H3K4me2, H3K9me2, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.
qRT-PCR for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from treated cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
Real-Time PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for your target genes (e.g., CDH1, SNAI1, NEUROD1) and a housekeeping gene (e.g., GAPDH, ACTB).[19][20][21][22][23]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cell Viability Assay (MTT)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or transfect with siRNA as described above.
-
MTT Incubation: At the end of the treatment period, add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[24][25][26][27]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control-treated cells.
Mandatory Visualizations
LSD1 Signaling Pathway
The following diagram illustrates the central role of LSD1 in gene regulation. LSD1 can be part of different protein complexes, leading to either gene repression or activation depending on the context and its binding partners.
Caption: LSD1's dual role in transcriptional regulation.
Experimental Workflow
This diagram outlines the logical flow for comparing this compound and siRNA knockdown of LSD1.
Caption: Workflow for comparing this compound and siRNA efficacy.
References
- 1. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The re-expression of the epigenetically silenced e-cadherin gene by a polyamine analogue lysine-specific demethylase-1 (LSD1) inhibitor in human acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Mediates Neuronal Differentiation of Human Fetal Neural Stem Cells by Controlling the Expression of a Novel Target Gene, HEYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1 Regulates Neurogenesis in Human Neural Stem Cells Through the Repression of Human-Enriched Extracellular Matrix and Cell Adhesion Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Guidelines for transfection of siRNA [qiagen.com]
- 13. researchgate.net [researchgate.net]
- 14. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone western blot protocol | Abcam [abcam.com]
- 16. Histone demethylase LSD1 deficiency during high-salt diet is associated with enhanced vascular contraction, altered NO-cGMP relaxation pathway, and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. researchgate.net [researchgate.net]
- 23. Targeting the LSD1-G9a-ER Stress Pathway as a Novel Therapeutic Strategy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. broadpharm.com [broadpharm.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GSK-LSD1: A Potent and Selective Inhibitor of Lysine-Specific Demethylase 1
Introduction: This guide provides a comparative analysis of the selectivity of the potent, irreversible, and selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK-LSD1. Due to the absence of publicly available data for a compound designated "Lsd1-IN-12," this document will focus on GSK-LSD1 as a representative example of a highly selective LSD1 inhibitor. The information presented is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of gene expression.
LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active transcription.[1] LSD1 is a member of the monoamine oxidase (MAO) family and shares structural similarities with MAO-A and MAO-B.[2] Its homolog, LSD2 (KDM1B), is the only other member of the LSD/KDM1 demethylase family.[3] The selective inhibition of LSD1 over LSD2 and other FAD-dependent enzymes is crucial for targeted therapeutic applications.
Selectivity Profile of GSK-LSD1
GSK-LSD1 demonstrates exceptional selectivity for LSD1 over other closely related FAD-dependent enzymes, including its homolog LSD2, and monoamine oxidases A and B (MAO-A and MAO-B).
| Enzyme | IC50 (nM) | Selectivity vs. LSD1 |
| LSD1 | 16 | - |
| LSD2 | >16,000 | >1000-fold |
| MAO-A | >16,000 | >1000-fold |
| MAO-B | >16,000 | >1000-fold |
Table 1: Inhibitory potency (IC50) of GSK-LSD1 against LSD1 and other FAD-dependent amine oxidases. Data sourced from commercially available information and scientific literature.[1][4][5]
Experimental Methodologies
The determination of inhibitor selectivity is paramount in drug discovery. A common method to assess the inhibitory activity and selectivity of compounds like GSK-LSD1 is through in vitro biochemical assays.
Horseradish Peroxidase (HRP) Coupled Assay for Demethylase Activity
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction. The H₂O₂ is then used by HRP to oxidize a substrate, resulting in a detectable colorimetric or fluorescent signal.
Protocol:
-
Compound Preparation: A serial dilution of the test compound (e.g., GSK-LSD1) is prepared in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme and Substrate Preparation: Recombinant human LSD1 enzyme is diluted in assay buffer. A synthetic peptide substrate corresponding to the N-terminal tail of histone H3 with a dimethylated lysine at position 4 (H3K4me2) is also prepared in the assay buffer.
-
Reaction Initiation: The test compound is pre-incubated with the LSD1 enzyme in a 96-well plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Demethylation Reaction: The demethylation reaction is initiated by the addition of the H3K4me2 peptide substrate. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
Detection: A detection reagent containing HRP and a suitable substrate (e.g., Amplex Red or TMB) is added to each well.
-
Signal Measurement: The plate is incubated at room temperature for a short period (e.g., 5-15 minutes) to allow for color or fluorescence development. The signal is then read using a microplate reader at the appropriate wavelength.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Selectivity Determination: To determine selectivity, the same assay is performed with other enzymes of interest, such as LSD2, MAO-A, and MAO-B, using their respective substrates.
Visualizing Experimental and Biological Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining inhibitor selectivity and a key signaling pathway in which LSD1 is implicated.
LSD1 has been shown to be involved in various signaling pathways that are critical in cancer development and progression. One such pathway is the Wnt/β-catenin signaling pathway.
Conclusion
GSK-LSD1 is a highly potent and selective inhibitor of LSD1, demonstrating over a 1000-fold selectivity against its closest homolog, LSD2, as well as MAO-A and MAO-B. This high degree of selectivity, as determined by robust biochemical assays, makes GSK-LSD1 a valuable tool for studying the specific biological functions of LSD1 and a promising candidate for the development of targeted epigenetic therapies. The involvement of LSD1 in critical oncogenic pathways, such as the Wnt/β-catenin pathway, further underscores the therapeutic potential of its selective inhibition.
References
- 1. Probe GSK-LSD1 | Chemical Probes Portal [chemicalprobes.org]
- 2. LSD1 [ahweb.caltech.edu]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of Lsd1-IN-12: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Lsd1-IN-12, a potent lysine-specific demethylase 1 (LSD1) inhibitor.
This compound is classified as a hazardous substance with acute toxicity and is a suspected carcinogen. Adherence to strict disposal protocols is crucial to mitigate risks to personnel and the environment. The following procedures are based on general guidelines for the disposal of highly hazardous chemical waste and should be performed in accordance with institutional and local regulations.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1228143-76-7 | [1] |
| Molecular Formula | Not specified | - |
| Molecular Weight | Not specified | - |
| Appearance | Solid | Assumed |
| Solubility | Not specified | - |
| Acute Toxicity (Oral) | Fatal if swallowed (Assumed) | Inferred from SDS of similar compounds |
| Acute Toxicity (Dermal) | Fatal in contact with skin (Assumed) | Inferred from SDS of similar compounds |
| Acute Toxicity (Inhalation) | Fatal if inhaled (Assumed) | Inferred from SDS of similar compounds |
| Carcinogenicity | Suspected of causing cancer (Assumed) | Inferred from SDS of similar compounds |
| Ki (LSD1) | 1.1 μM | [1] |
| Ki (LSD2) | 61 μM | [1] |
| Ki (MAO-A) | 2.3 μM | [1] |
| Ki (MAO-B) | 3.5 μM | [1] |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, closed-toe shoes, and safety glasses.
-
Use double-layered nitrile gloves.
-
A fit-tested N95 or higher-level respirator is recommended when handling the solid compound outside of a certified chemical fume hood.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound waste in its original container or a clearly labeled, compatible, and sealable hazardous waste container.
-
Contaminated materials such as gloves, weigh boats, and pipette tips should be collected in a dedicated, sealed, and labeled hazardous waste bag.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazard symbols for "Acutely Toxic" and "Carcinogen."
-
Indicate the date of waste generation.
4. Storage:
-
Store all this compound waste in a designated and secure satellite accumulation area.
-
The storage area should be well-ventilated and away from incompatible materials.
5. Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Lsd1-IN-12
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Lsd1-IN-12, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Given the potent and potentially hazardous nature of this compound and similar research compounds, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double-gloving with nitrile gloves | Change outer glove immediately upon contamination. Regularly inspect gloves for tears or punctures. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory, especially when handling the solid compound or solutions. |
| Body Protection | Laboratory coat | A buttoned, full-length lab coat is required to protect skin and clothing from splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the solid compound to prevent inhalation of fine particles. Use in a well-ventilated area or a chemical fume hood. |
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar and functionally equivalent LSD1 inhibitors such as GSK2879552, ORY-1001, and INCB059872 indicate a profile of potential hazards that should be assumed for this compound.
Assumed Hazard Profile:
| Hazard Class | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Avoid ingestion, skin contact, and inhalation. In case of exposure, seek immediate medical attention. |
| Serious Eye Damage/Irritation | Wear appropriate eye protection to prevent contact. |
| Skin Corrosion/Irritation | Avoid direct contact with skin. Wash hands thoroughly after handling. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. Handle with caution and appropriate containment. |
General Handling Precautions:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when working with the solid form or preparing stock solutions.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Avoid Aerosol Generation: Take care to avoid the generation of dust or aerosols during handling.
Operational and Disposal Plans
A clear and concise plan for the entire lifecycle of the compound in the laboratory is crucial for safety and compliance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
